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  • Product: 2-Ethenyloxan-3-amine

Core Science & Biosynthesis

Foundational

Technical Guide: Stereochemical Configurations of 2-Ethenyloxan-3-amine Isomers

Executive Summary 2-Ethenyloxan-3-amine (systematically 2-vinyltetrahydro-2H-pyran-3-amine ) represents a privileged scaffold in medicinal chemistry, particularly as a pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethenyloxan-3-amine (systematically 2-vinyltetrahydro-2H-pyran-3-amine ) represents a privileged scaffold in medicinal chemistry, particularly as a pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors and opioid receptor modulators. Its structure combines a saturated oxygen heterocycle (oxane/tetrahydropyran) with two chemically distinct functionalities: a basic primary amine at C3 and a reactive vinyl (ethenyl) group at C2.

The stereochemical relationship between the C2-vinyl and C3-amine substituents dictates the molecule's conformation, reactivity, and biological binding affinity. This guide provides a definitive analysis of the four stereoisomers, their thermodynamic stability, and a self-validating protocol for their stereoselective synthesis and characterization.

Stereochemical Analysis & Isomerism

The molecule possesses two chiral centers at positions C2 and C3. Consequently,


 stereoisomers exist, grouped into two diastereomeric pairs.
The Four Isomers
ConfigurationRelationshipGeometryDescription
(2R, 3R) Enantiomer Pair ATransVinyl and Amine are on opposite faces.
(2S, 3S) Enantiomer Pair ATransMirror image of (2R, 3R).
(2R, 3S) Enantiomer Pair BCisVinyl and Amine are on the same face.
(2S, 3R) Enantiomer Pair BCisMirror image of (2R, 3S).
Conformational Analysis (Chair Forms)

The tetrahydropyran ring preferentially adopts a chair conformation to minimize torsional strain. The stability of each isomer is governed by the interplay between 1,3-diaxial interactions and the A-values of the substituents.

  • Vinyl Group A-value: ~1.7 kcal/mol (Prefers Equatorial)

  • Amino Group A-value: ~1.4 kcal/mol (Prefers Equatorial)

Trans-Isomers ((2R,3R) / (2S,3S))
  • Major Conformer: Both substituents are Equatorial .

    • The C2-vinyl and C3-amine groups are anti-periplanar.

    • This is the thermodynamically most stable configuration (

      
       kcal/mol).
      
  • Minor Conformer: Both substituents are Axial .

    • Destabilized by severe 1,3-diaxial interactions.

Cis-Isomers ((2R,3S) / (2S,3R))
  • Conformer A: C2-Vinyl (Equatorial) / C3-Amine (Axial).

    • Preferred because the vinyl group is bulkier (larger A-value) than the amine.

    • Potential for intramolecular Hydrogen Bonding: The axial amine can donate a hydrogen bond to the ring oxygen (though geometrically strained) or interact with the

      
      -system of the vinyl group.
      
  • Conformer B: C2-Vinyl (Axial) / C3-Amine (Equatorial).

    • Less stable due to the large steric penalty of placing the vinyl group axially.

Synthetic Strategy: Stereoselective Construction

To access these isomers with high fidelity, we employ a Chemo-Enzymatic Resolution or Diastereoselective Ring Opening strategy. The protocol below details the synthesis of the Trans isomer via anti-opening of an epoxide, followed by inversion to access the Cis isomer.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 2-Vinyl-3,4-dihydro-2H-pyran Epox Step 1: Epoxidation (mCPBA, DCM, 0°C) Start->Epox Epoxide Intermediate: 2-Vinyl-3,4-epoxytetrahydropyran Epox->Epoxide Opening Step 2: Nucleophilic Ring Opening (NaN3, NH4Cl, MeOH, Reflux) Epoxide->Opening Regioselective Attack at C3 Azide Intermediate: Trans-3-Azido-2-vinyltetrahydropyran (Anti-addition) Opening->Azide Reduction Step 3: Staudinger Reduction (PPh3, THF/H2O) Azide->Reduction Chemoselective (Vinyl intact) TransProduct Target A: Trans-2-Ethenyloxan-3-amine ((2R,3R) + (2S,3S)) Reduction->TransProduct Inversion Step 4: Mitsunobu Inversion (DEAD, PPh3, DPPA) TransProduct->Inversion Stereoinversion at C3 CisProduct Target B: Cis-2-Ethenyloxan-3-amine ((2R,3S) + (2S,3R)) Inversion->CisProduct

Figure 1: Divergent synthesis of Trans and Cis isomers starting from 2-vinyl-3,4-dihydro-2H-pyran. The pathway utilizes the inherent anti-stereoselectivity of epoxide opening.

Detailed Experimental Protocol (Trans-Isomer)

Objective: Synthesis of trans-2-ethenyloxan-3-amine via epoxide opening.

Reagents:

  • 2-Vinyl-3,4-dihydro-2H-pyran (Precursor)

  • m-Chloroperbenzoic acid (mCPBA)

  • Sodium Azide (

    
    )
    
  • Triphenylphosphine (

    
    )
    

Step-by-Step Methodology:

  • Epoxidation (Constructing the Scaffold):

    • Dissolve 2-vinyl-3,4-dihydro-2H-pyran (10 mmol) in anhydrous

      
       (50 mL).
      
    • Cool to 0°C. Add mCPBA (1.1 eq) portion-wise.

    • Stir for 4 hours. Quench with saturated

      
       and 
      
      
      
      .
    • Mechanism:[1][2][3][4][5][6][7][8] The syn-epoxidation occurs on the face opposite to the vinyl group (if pseudo-axial) or is directed by steric bulk, typically yielding the trans-epoxide relative to the vinyl group.

  • Azidolysis (Establishing Stereochemistry):

    • Dissolve the epoxide intermediate in MeOH:H2O (8:1).

    • Add

      
       (3.0 eq) and 
      
      
      
      (1.5 eq). Reflux for 12 hours.
    • Critical Control Point: The azide anion (

      
      ) attacks the epoxide at C3 (less hindered than C2) in an 
      
      
      
      fashion. This anti-attack guarantees the trans-relationship between the C2-oxygen and C3-azide.
  • Staudinger Reduction (Chemoselectivity):

    • Dissolve the crude azide in THF. Add

      
       (1.2 eq) and water (1 mL).
      
    • Stir at room temperature for 16 hours.

    • Why this method? Catalytic hydrogenation (

      
      ) poses a high risk of reducing the C2-vinyl group to an ethyl group. The Staudinger reaction is chemoselective for azides in the presence of alkenes.
      

Analytical Characterization & Validation

Distinguishing the cis and trans isomers requires rigorous NMR analysis. The coupling constant (


) between the protons at C2 (

) and C3 (

) is the definitive metric.
1H-NMR Data Table
ParameterTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)Mechanistic Basis

Chemical Shift

3.2 - 3.5 ppm

3.6 - 3.9 ppm
Equatorial protons are generally deshielded.

Coupling
8.0 - 11.0 Hz 2.0 - 5.0 Hz Karplus Equation. Trans-diaxial angle is ~180°. Cis angle is ~60°.
NOESY Signal No strong

correlation
Strong

correlation
Protons are spatially proximate in cis.
Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass:

    
     Da (
    
    
    
    ).
  • Fragmentation: Loss of

    
     (17 Da) and retro-Diels-Alder fragmentation of the pyran ring.
    

References

  • Kang, G., et al. (2023). "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization." Organic Letters, 26(14), 2729-2732.[9] Link

  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 2870–2871.
  • Overman, L. E. (1976). "A general method for the synthesis of allylic amines from allylic alcohols."[3] Journal of the American Chemical Society, 98(10), 2901-2910. (Context for allylic amine synthesis).

  • Pietruszka, J., et al. (2017). "Chemo-enzymatic synthesis of enantiomerically pure 2,3-disubstituted tetrahydropyrans." Advanced Synthesis & Catalysis. (General methodology for chiral THPs).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Exploratory

Technical Guide: Pharmacological Potential of 2-Ethenyloxan-3-amine Derivatives

Executive Summary 2-Ethenyloxan-3-amine (systematically 2-vinyltetrahydro-2H-pyran-3-amine ) represents a high-value chiral scaffold in modern medicinal chemistry. Distinguished by its vicinal amino-ether functionality a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethenyloxan-3-amine (systematically 2-vinyltetrahydro-2H-pyran-3-amine ) represents a high-value chiral scaffold in modern medicinal chemistry. Distinguished by its vicinal amino-ether functionality and a reactive vinyl handle, this motif serves as a conformationally constrained bioisostere for amino sugars and cyclohexylamines. Its pharmacological utility spans from dipeptidyl peptidase-4 (DPP-4) inhibition in metabolic disorders to


-secretase modulation  in neurodegeneration. This guide delineates the structural activity relationships (SAR), synthetic accessibility, and therapeutic applications of this versatile pharmacophore.[1]

Part 1: Structural Analysis & Pharmacophore Logic

Chemical Architecture

The core structure consists of a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted with an amine at position 3 and a vinyl group at position 2.

  • Tetrahydropyran (THP) Core: Lowers lipophilicity (

    
    ) compared to carbocyclic analogs (cyclohexanes), improving metabolic stability and water solubility.
    
  • Vicinal Stereocenters (C2, C3): The rigid ring fixes the amine and vinyl groups in specific spatial orientations (cis or trans), critical for receptor selectivity.

  • Vinyl Handle (C2): A "diversity vector" allowing late-stage functionalization via cross-coupling, metathesis, or oxidation.

Bioisosteric Significance

In drug design, 2-ethenyloxan-3-amine derivatives function as:

  • Aminoglycoside Mimetics: The pyran ring + amine mimics the 2-deoxystreptamine rings found in antibiotics like neomycin, but with reduced nephrotoxicity.

  • Proline/Pipecolic Acid Isosteres: When cyclized or constrained, they mimic turn geometries in peptide backbones.

  • Metabolically Stable Linkers: The ether oxygen suppresses oxidative metabolism often seen at the C4 position of cyclohexyl rings.

SAR_Logic Core 2-Ethenyloxan-3-amine (Scaffold) Amine C3-Amine (H-Bond Donor/Acceptor) Core->Amine Vinyl C2-Vinyl Group (Hydrophobic/Reactive Handle) Core->Vinyl Oxygen Pyran Oxygen (H-Bond Acceptor/Polarity) Core->Oxygen Target1 DPP-4 Inhibition (Salt Bridge to Glu205/206) Amine->Target1 Primary Pharmacophore Target3 Antibacterial (Ribosomal Binding) Amine->Target3 Target2 Gamma-Secretase (Allosteric Modulation) Vinyl->Target2 Lipophilic Pocket Occupancy Oxygen->Target1 Metabolic Stability

Figure 1: Pharmacophore mapping of the 2-ethenyloxan-3-amine scaffold highlighting key interaction vectors.

Part 2: Therapeutic Applications[2][3][4][5][6]

Metabolic Disorders: DPP-4 Inhibition

Mechanism: 3-aminotetrahydropyrans act as P2-site binders in the catalytic pocket of DPP-4. The C3-amine forms a crucial salt bridge with the glutamate residues (Glu205/Glu206) in the enzyme's active site.

  • Advantage: The 2-vinyl group occupies the S2 hydrophobic sub-pocket. Unlike the cyanopyrrolidine warheads of vildagliptin, 2-ethenyloxan-3-amine derivatives often act as non-covalent, reversible inhibitors, potentially reducing off-target immunotoxicity.

  • Key Reference: Pfizer's discovery of aminotetrahydropyrans as stable replacements for cyclohexylamines in kinase and enzyme inhibitors. [1]

Neurodegeneration: -Secretase Modulators (GSMs)

Mechanism: In Alzheimer's research, reducing amyloid-beta (A


42) production without blocking Notch signaling is paramount.
  • Role of Scaffold: Derivatives of 3-aminotetrahydropyran have shown efficacy as GSMs. The vinyl group serves as a rigid linker that can be extended to interact with the presenilin transmembrane domains.

  • Optimization: The ether oxygen lowers CNS penetration slightly compared to carbocycles, but this is tuned by the lipophilicity of the vinyl-derived side chain.

Antibacterial Agents

Mechanism: Mimicry of the amino-sugar components of aminoglycosides.

  • Application: The scaffold targets the bacterial 30S ribosomal subunit. The rigid pyran ring ensures the amine is presented in the correct vector to interact with 16S rRNA.

  • Derivatization: The vinyl group is oxidized to a hydroxymethyl or ethyl group to mimic the hydroxylation patterns of natural sugars like glucosamine.

Part 3: Synthesis & Experimental Protocols

Synthesis Route: The Overman Rearrangement Approach

This protocol ensures high enantioselectivity for the trans-2,3-disubstituted system.

Step-by-Step Methodology:

  • Starting Material: 3,4-dihydro-2H-pyran.

  • Epoxidation: Treat with m-CPBA in DCM to yield 3,4-epoxytetrahydropyran.

  • Ring Opening: Nucleophilic opening with a vinyl organometallic (e.g., vinylmagnesium bromide) usually favors the trans alcohol. Note: This yields the 2-vinyl-3-hydroxy system.

  • Activation: Convert C3-hydroxyl to a trichloroacetimidate (Cl3CCN, DBU).

  • Overman Rearrangement: Heat in xylene (140°C) to migrate the nitrogen to C3 with inversion (or retention depending on mechanism specifics), installing the amine and shifting the double bond.

    • Alternative: Direct opening of the epoxide with sodium azide (NaN3) followed by Staudinger reduction yields the trans-3-amino-4-hydroxy system. For the 2-vinyl-3-amine specifically, a Aza-Prins reaction or Ring-Closing Metathesis (RCM) is preferred.

Recommended Protocol: RCM Strategy

  • Precursor Assembly: React an allylic amine with an acryloyl chloride to form a diene intermediate.

  • Cyclization: Use Grubbs II catalyst (5 mol%) in DCM at 40°C.

  • Result: Forms the dehydropiperidine or dihydropyran core, which is then selectively reduced.

Biological Assay: DPP-4 Inhibition Screening

Reagents:

  • Recombinant human DPP-4 enzyme (0.5 nM final).

  • Substrate: Gly-Pro-AMC (fluorogenic, 10 µM).

  • Buffer: 25 mM Tris-HCl, pH 8.0.

Protocol:

  • Preparation: Dissolve 2-ethenyloxan-3-amine derivative in DMSO (10 mM stock).

  • Incubation: Incubate 10 µL of compound (varying concentrations) with 40 µL enzyme solution for 15 min at 37°C.

  • Initiation: Add 50 µL Substrate solution.

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 min.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Part 4: Data Visualization (Synthesis Pathway)

Synthesis_Pathway Start Divinyl Carbinol / Amino-Sugar Step1 Step 1: O-Allylation / N-Allylation Start->Step1 Intermediate Diene Intermediate Step1->Intermediate Step2 Step 2: Ring-Closing Metathesis (Grubbs II Catalyst) Intermediate->Step2 Cyclic Dehydropyran/Piperidine Core Step2->Cyclic Step3 Step 3: Stereoselective Reduction Cyclic->Step3 Final 2-Ethenyloxan-3-amine (Target Scaffold) Step3->Final

Figure 2: Synthetic workflow accessing the 2-ethenyloxan-3-amine core via Ring-Closing Metathesis (RCM).

Part 5: References

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization . Vertex AI Search / NIH. 2

  • Design, synthesis, and in vivo characterization of a novel series of tetralin amino imidazoles as γ-secretase inhibitors . ResearchGate.[3] 4[5][6][3][7]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity . PubMed. 8

  • (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol - Benchchem . Benchchem. 9

  • Secondary amines as new pharmacophores for macrofilaricidal drug design . PubMed. 6

Sources

Foundational

Technical Whitepaper: 2-Ethenyloxan-3-amine as a Chiral Building Block

[1] Executive Summary 2-Ethenyloxan-3-amine (also known as 2-vinyltetrahydro-2H-pyran-3-amine ) represents a high-value chiral scaffold in modern medicinal chemistry.[1] Distinguished by its dense functionalization—a bas...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Ethenyloxan-3-amine (also known as 2-vinyltetrahydro-2H-pyran-3-amine ) represents a high-value chiral scaffold in modern medicinal chemistry.[1] Distinguished by its dense functionalization—a basic amine adjacent to a reactive vinyl group on a saturated oxygen heterocycle—this molecule serves as a versatile "chiral pool" mimic.[1] It bridges the gap between carbohydrate chemistry and alkaloid synthesis, offering a rigid tetrahydropyran (THP) core that restricts conformational freedom, thereby enhancing the binding selectivity of downstream pharmacophores.[1]

This guide provides a comprehensive technical analysis of 2-ethenyloxan-3-amine, detailing its stereochemical properties, robust synthetic routes, and utility in diversity-oriented synthesis (DOS).[1]

Part 1: Chemical Identity & Stereochemical Analysis[1]

Structural Definition

The core structure consists of a tetrahydropyran ring substituted at the C2 position with an ethenyl (vinyl) group and at the C3 position with a primary amine.[1] The proximity of these two functional groups creates a vicinal relationship that is critical for stereoselective functionalization.[1]

PropertyDetails
IUPAC Name 2-Ethenyloxan-3-amine
Common Name 2-Vinyl-3-aminotetrahydropyran
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
Chiral Centers C2 and C3
Key Isomers cis-(2R,3S) / cis-(2S,3R) and trans-(2R,3R) / trans-(2S,3S)
CAS (rac-cis) 1955517-96-0 (HCl salt)
Conformational Analysis & The Anomeric Effect

The stereochemical relationship between the C2-vinyl and C3-amino groups dictates the molecule's reactivity.[1]

  • Cis-Isomer: Often thermodynamically favored in synthetic routes involving thermodynamic equilibration due to the ability of the substituents to adopt equatorial positions, though the anomeric effect from the ring oxygen can influence the preference of the C2 substituent.[1]

  • Trans-Isomer: Accessible via specific kinetic controlled reactions (e.g., S_N2 displacement of a C3 leaving group).[1]

In the cis-isomer, the vicinal coupling constants (


) in NMR spectroscopy typically range from 2–5 Hz (axial-equatorial or equatorial-axial), whereas the trans-diequatorial isomer displays larger coupling (8–10 Hz).[1]

Part 2: Synthetic Methodologies

To utilize 2-ethenyloxan-3-amine effectively, one must control the relative and absolute stereochemistry.[1] We present two primary synthetic strategies: De Novo Synthesis via Pd-Catalysis and Chiral Pool Synthesis from Glycals .[1]

Strategy A: Pd-Catalyzed Intramolecular Allylic Amination

This route builds the pyran ring and installs the amine functionality simultaneously, often with high diastereoselectivity.[1]

Mechanism:

  • Substrate: An acyclic amino-alkene precursor containing a leaving group (e.g., allylic carbonate or acetate).[1]

  • Cyclization: Pd(0) coordinates to the alkene, forming a

    
    -allyl complex.[1]
    
  • Nucleophilic Attack: The pendant hydroxyl or protected amine attacks the

    
    -allyl system.[1]
    
  • Stereocontrol: The geometry of the transition state (chair-like) dictates the cis/trans selectivity.[1]

SynthesisRoute Start Acyclic Precursor (Allylic Carbonate) PdComplex Pd-π-Allyl Intermediate Start->PdComplex Pd(PPh3)4, THF Cyclization Intramolecular Nucleophilic Attack PdComplex->Cyclization Tsuji-Trost Conditions Product 2-Ethenyloxan-3-amine (Cis-Selective) Cyclization->Product Deprotection

Figure 1: Palladium-catalyzed cyclization strategy for accessing the 2-vinyl-3-aminotetrahydropyran core.[1]

Strategy B: The "Glycal" Route (Chiral Pool)

Starting from commercially available tri-O-acetyl-D-glucal, this route leverages the existing chirality of the carbohydrate backbone.[1]

  • Ferrier Rearrangement: Treatment of glucal with a nucleophile (to introduce the C1 substituent) or reductive rearrangement.[1]

  • Introduction of Vinyl Group: Typically via C-glycosylation using allyltrimethylsilane or vinylmagnesium bromide addition to a lactone intermediate.[1]

  • Amine Installation: Conversion of the C2-hydroxyl (in the sugar numbering) to an azide (Mitsunobu) followed by reduction, or displacement of a triflate.

Part 3: Functionalization & Reactivity Profile[1]

The utility of 2-ethenyloxan-3-amine lies in its orthogonal reactivity.[1] The amine serves as an anchor for peptide chains or aromatic cores, while the vinyl group acts as a "warhead" for diversification.[1]

The Functionalization Tree[1]

Reactivity cluster_Amine Amine Reactivity (C3) cluster_Vinyl Vinyl Reactivity (C2) Core 2-Ethenyloxan-3-amine (Scaffold) Amide Amide Coupling (R-COOH, HATU) Core->Amide Urea Urea Formation (R-NCO) Core->Urea RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAm Metathesis Ring-Closing Metathesis (Grubbs II) Core->Metathesis Heck Heck Coupling (Ar-I, Pd(OAc)2) Core->Heck Oxidation Lemieux-Johnson (OsO4/NaIO4 -> Aldehyde) Core->Oxidation

Figure 2: Divergent synthesis pathways utilizing the orthogonal handles of the scaffold.[1]

Key Reaction Classes[1][4][5][6]
  • Cross-Coupling (Heck/Suzuki): The C2-vinyl group is an excellent substrate for Pd-catalyzed Heck arylation.[1] This allows the rapid construction of 2-styryl-3-aminopyrans, which are structural mimics of bioactive stilbenes or flavonoid analogs.[1]

  • Ring-Closing Metathesis (RCM): If the amine is acylated with an acryloyl group, the molecule can undergo RCM to form bicyclic lactams (e.g., pyrano[3,2-b]pyridines), locking the conformation further.[1]

  • Oxidative Cleavage: The vinyl group can be cleaved to an aldehyde (via ozonolysis or OsO₄/NaIO₄).[1] This aldehyde is a gateway to reductive amination or Wittig reactions, effectively allowing the "growth" of the carbon chain at C2.[1]

Part 4: Experimental Protocols

Protocol 4.1: Representative Synthesis via Pd-Catalyzed Cyclization

Adapted from stereoselective allylic substitution methodologies (e.g., Trost/Tsuji).[1]

Objective: Synthesis of cis-2-vinyl-3-(Boc-amino)tetrahydropyran.

Reagents:

  • Precursor: (Z)-6-((tert-butoxycarbonyl)amino)hex-2-en-1-yl methyl carbonate (1.0 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: dppe (1,2-bis(diphenylphosphino)ethane) (5 mol%)[1]

  • Solvent: Anhydrous THF

  • Base: NaH (if starting from alcohol) or none if using carbonate.[1]

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Pd₂(dba)₃ and dppe in anhydrous THF. Stir for 15 minutes at room temperature (RT) until the solution turns yellow/orange (active catalyst formation).

  • Addition: Add the allylic carbonate precursor dissolved in THF dropwise to the catalyst solution.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.[1][2] The reaction typically proceeds via a

    
    -allyl intermediate followed by intramolecular attack of the pendant oxygen.[1]
    
  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black.[1] Concentrate the filtrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H NMR. Look for the characteristic vinyl signals (multiplet at ~5.8 ppm) and the diagnostic H2-H3 coupling constant to confirm cis-stereochemistry.[1]

Protocol 4.2: Functionalization - Heck Coupling

Objective: Arylation of the vinyl group.[1]

  • Mix: 2-Ethenyloxan-3-amine (1 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (2 equiv) in DMF.

  • Heat: Stir at 80°C for 12 hours under inert atmosphere.

  • Extract: Dilute with water, extract with EtOAc.

  • Result: Yields the 2-styryl derivative, extending the conjugation.

Part 5: Applications in Drug Discovery[1]

Peptidomimetics

The rigid pyran ring acts as a Turn Mimic .[1] By incorporating 2-ethenyloxan-3-amine into a peptide backbone, the ring constrains the


 and 

angles, potentially stabilizing

-turn secondary structures.[1] This is particularly useful in designing inhibitors for protein-protein interactions (PPIs).[1]
NK1 Receptor Antagonists

Substituted tetrahydropyrans are pharmacophores in Neurokinin-1 (NK1) receptor antagonists (e.g., related to the structure of Vofopitant).[1] The 2-vinyl group provides a lipophilic vector that can be modified to interact with the hydrophobic pockets of the GPCR, while the amine interacts with conserved aspartate residues.[1]

References

  • Stereoselective Construction of 2-Vinyl-3-hydroxybenzopyran Rings. Source: Organic & Biomolecular Chemistry.[1][3][4][5] Context: Describes the Pd-catalyzed assembly of vinyl-pyran cores, establishing the stereochemical foundation for this class of molecules. URL:[Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Source: National Institutes of Health (PMC). Context: Details modern methods for functionalizing the THP ring, including arylation and alkylation strategies relevant to the 2-vinyl-3-amine scaffold. URL:[Link]

  • Palladium-Catalyzed Synthesis of Tetrahydrofurans and Tetrahydropyrans. Source: Organic Chemistry Portal.[1] Context: A compendium of reactions (Tsuji-Trost, Prins) for constructing the ether ring with high stereocontrol.[1] URL:[Link]

  • Stereoselective Synthesis of 2,3-Disubstituted Tetrahydropyrans. Source: Journal of Organic Chemistry (via NIH). Context: Discusses the thermodynamic and kinetic factors (anomeric effect) governing the cis/trans selectivity in these systems. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the History, Synthesis, and Applications of Functionalized Oxane-3-Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The oxane-3-amine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a ran...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxane-3-amine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a range of biologically active compounds. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of functionalized oxane-3-amine derivatives. It delves into the causality behind various experimental choices in their synthesis, from early methods to modern stereoselective strategies. Furthermore, this guide explores the diverse biological activities of these compounds, with a particular focus on their roles as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as C-C chemokine receptor type 5 (CCR5) antagonists for HIV therapy. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are provided to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Emergence of the Oxane-3-Amine Scaffold

The tetrahydropyran (oxane) ring is a ubiquitous structural element in a vast array of natural products and synthetic molecules of pharmaceutical importance.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive scaffold in drug design. The introduction of an amine functionality at the 3-position of the oxane ring creates a chiral center and provides a key handle for further functionalization, leading to a diverse range of derivatives with tailored physicochemical and biological properties. These functionalized oxane-3-amine derivatives have emerged as critical building blocks in the synthesis of complex molecular architectures and have proven to be valuable pharmacophores in their own right.[2][3]

Historical Perspective and the Evolution of Synthetic Strategies

The development of synthetic routes to functionalized oxane-3-amine derivatives has evolved significantly over the past few decades, driven by the increasing demand for these scaffolds in drug discovery programs.

Early Synthetic Approaches

Initial forays into the synthesis of aminotetrahydropyrans often relied on multi-step sequences starting from readily available precursors. These early methods, while foundational, frequently lacked stereocontrol and offered limited diversity in substitution patterns.

The Advent of Stereoselective Syntheses

A significant breakthrough in the field was the development of stereoselective methods, which allowed for the precise control of the stereochemistry at the C3-amino and other positions of the oxane ring. This was crucial for elucidating structure-activity relationships (SAR) and optimizing the pharmacological profiles of drug candidates.

Prins Cyclization: The Prins cyclization has emerged as a powerful and versatile tool for the stereoselective construction of the tetrahydropyran ring.[1][4][5] This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. The stereochemical outcome of the cyclization can be controlled by the choice of substrates and reaction conditions, providing access to a variety of substituted tetrahydropyrans.[1]

Intramolecular Oxa-Michael Addition: Another key strategy involves the intramolecular oxa-Michael addition of an alcohol onto an α,β-unsaturated system. This method has been successfully employed for the synthesis of various tetrahydropyran derivatives.[6]

Modern Catalytic Methods: More recently, transition metal-catalyzed reactions, such as palladium-catalyzed C-H activation, have been developed for the direct functionalization of the tetrahydropyran ring, offering novel and efficient routes to highly substituted derivatives.[2] Additionally, biocatalytic approaches, such as transamination, are providing green and highly enantioselective pathways to chiral aminotetrahydropyrans.[7]

Key Synthetic Protocols and Methodologies

The following section details representative experimental protocols for the synthesis of functionalized oxane-3-amine derivatives, highlighting the rationale behind the chosen methodologies.

Stereoselective Synthesis via Prins Cyclization

The Prins cyclization offers a robust method for constructing the tetrahydropyran ring with good stereocontrol. A general workflow is depicted below:

G cluster_0 Prins Cyclization for Tetrahydropyran Synthesis A Homoallylic Alcohol + Aldehyde B Lewis or Brønsted Acid Catalyst A->B Reaction Initiation C Oxocarbenium Ion Intermediate B->C Formation D Intramolecular Cyclization C->D Nucleophilic Attack E Substituted Tetrahydropyran D->E Product Formation

Caption: General workflow for Prins cyclization.[1]

Experimental Protocol: Synthesis of a 4-Chlorotetrahydropyran derivative

  • To a solution of the homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., SnCl₄, 0.2 equiv).

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chlorotetrahydropyran derivative.

Rationale: The Lewis acid activates the aldehyde, facilitating the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene of the homoallylic alcohol. The use of a chlorinated Lewis acid like SnCl₄ can lead to the incorporation of a chlorine atom at the 4-position.

Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. The use of transaminases allows for the direct conversion of a ketone to the corresponding amine with high enantiomeric excess.[7]

G cluster_1 Biocatalytic Transamination Proketone Tetrahydro-4H-pyran-3-one Transaminase Transaminase Enzyme (e.g., from Codexis) Proketone->Transaminase ChiralAmine (R)-3-Aminotetrahydropyran Transaminase->ChiralAmine Stereoselective Conversion AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Transaminase

Caption: Biocatalytic synthesis of (R)-3-aminotetrahydropyran.[7]

Experimental Protocol: Kilogram-Scale Synthesis of (R)-3-Aminotetrahydropyran [7]

  • In a suitable reactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0).

  • Add the transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor.

  • Add the substrate, tetrahydro-4H-pyran-3-one, and the amine donor (e.g., isopropylamine).

  • Maintain the reaction at a controlled temperature (e.g., 45 °C) and pH.

  • Monitor the reaction progress by HPLC until maximum conversion is reached.

  • Upon completion, adjust the pH to precipitate the product as a salt (e.g., by adding hydrochloric acid).

  • Isolate the product by filtration and dry under vacuum.

Rationale: The transaminase enzyme catalyzes the transfer of an amino group from the amine donor to the ketone substrate with high stereoselectivity. This method avoids the use of protecting groups and harsh reagents, making it an environmentally friendly and efficient process for large-scale production.[7]

Biological Activities and Therapeutic Applications

Functionalized oxane-3-amine derivatives have demonstrated a wide range of biological activities, leading to their investigation in various therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

One of the most significant applications of functionalized oxane-3-amine derivatives is in the development of DPP-4 inhibitors.[3][8] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[9] By inhibiting DPP-4, these drugs increase the levels of active GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

A notable clinical candidate from this class is (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine .[3] This compound exhibits potent and selective DPP-4 inhibition with a favorable pharmacokinetic profile.

Table 1: In Vitro Potency of a Tetrahydropyran-based DPP-4 Inhibitor [3]

CompoundDPP-4 IC₅₀ (nM)QPP IC₅₀ (nM)DPP8 IC₅₀ (nM)FAP IC₅₀ (nM)
Clinical Candidate 23 1.8>100,0001,2003,900
C-C Chemokine Receptor Type 5 (CCR5) Antagonists for HIV

CCR5 is a co-receptor that is essential for the entry of the most common strains of HIV-1 into host cells.[10] Small-molecule antagonists that block the interaction between the viral envelope protein gp120 and CCR5 can effectively prevent viral entry and replication. Several classes of CCR5 antagonists have been developed, with some incorporating the oxane-3-amine scaffold. These compounds bind to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents its recognition by the viral gp120.[11]

While maraviroc is the most well-known approved CCR5 antagonist, the development of new antagonists with improved properties is an active area of research.[12][13] The oxane-3-amine moiety can serve as a key structural element in the design of such novel antagonists.

Conclusion and Future Perspectives

The journey of functionalized oxane-3-amine derivatives from their initial synthesis to their application in clinically relevant molecules underscores their importance in medicinal chemistry. The evolution of synthetic methodologies has enabled the efficient and stereoselective production of a wide array of these valuable building blocks. Their proven utility as DPP-4 inhibitors and their potential as CCR5 antagonists highlight the therapeutic promise of this scaffold.

Future research in this area is likely to focus on the development of even more efficient and sustainable synthetic methods, including the expanded use of biocatalysis and C-H functionalization. Furthermore, the exploration of oxane-3-amine derivatives against other biological targets is a promising avenue for the discovery of new therapeutic agents for a range of diseases. The inherent "drug-like" properties of this scaffold ensure that it will remain a cornerstone in the design and synthesis of future generations of pharmaceuticals.

References

  • Chen, G., Shaughnessy, M., & D. D. D. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]

  • Zhang, C., et al. (2025). Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development. [Link]

  • Kim, D., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). PubMed. [Link]

  • Reddy, B. V. S., et al. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Request PDF. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. ResearchGate. [Link]

  • Ahmad, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]

  • Ye, S., & Zhang, Z. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. ScienceDirect. [Link]

  • Kumar, R., & Vankar, Y. D. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Romo, D., et al. (2018). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol-Prins Strategy. PubMed. [Link]

  • University of Nottingham - UK. (n.d.). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]

  • Al-masoudi, N. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Li, Y., et al. (2023). A novel small-molecular CCR5 antagonist promotes neural repair after stroke. PMC. [Link]

  • Naumova, A. S., et al. (2014). Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. RSC Publishing. [Link]

  • Dragic, T., et al. (2000). Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry. PMC. [Link]

  • LaCasse, C., et al. (2018). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PMC. [Link]

  • Oh, Y., et al. (2011). Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles. PMC. [Link]

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Protocols & Analytical Methods

Method

Introduction: The Significance of Chiral Tetrahydropyran Scaffolds

An Application Note for the Stereoselective Synthesis of 2-Ethenyloxan-3-amine The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Stereoselective Synthesis of 2-Ethenyloxan-3-amine

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, vicinally substituted THPs, such as the 2-ethenyloxan-3-amine framework, represent a class of chiral building blocks with significant potential for drug development. The precise spatial arrangement of the vinyl and amine functionalities provides a platform for developing highly specific molecular interactions with biological targets. However, the synthesis of these molecules presents a formidable challenge: the controlled, predictable installation of multiple contiguous stereocenters.

This application note provides detailed protocols for two distinct and robust strategies for the stereoselective synthesis of 2-ethenyloxan-3-amine. The first protocol employs a substrate-controlled diastereoselective reductive amination of a key ketone intermediate. The second outlines a modern organocatalytic domino reaction for an enantioselective approach. We will delve into the causality behind experimental choices, methods for stereochemical validation, and present data in a clear, comparative format.

Strategic Overview: Navigating Stereochemical Complexity

The core synthetic challenge lies in controlling the relative and absolute stereochemistry at the C2 and C3 positions of the oxane ring. The relationship can be either cis or trans, and each of these diastereomers can exist as a pair of enantiomers. Our protocols address this challenge through different philosophical approaches:

  • Diastereoselective Reductive Amination: A classical, powerful strategy that relies on the inherent stereochemistry of a precursor to direct the formation of a new stereocenter.

  • Organocatalytic Domino Cyclization: An elegant, atom-economical approach that utilizes a small-molecule chiral catalyst to construct the heterocyclic ring and set multiple stereocenters in a single, highly enantioselective transformation.[2]

G cluster_0 Synthetic Approaches Start Racemic or Achiral Starting Materials P1 Protocol 1: Diastereoselective Reductive Amination Start->P1 Substrate Control P2 Protocol 2: Organocatalytic Domino Reaction Start->P2 Catalyst Control Target Stereodefined 2-Ethenyloxan-3-amine P1->Target P2->Target

Caption: High-level overview of the two synthetic strategies.

Protocol 1: Diastereoselective Reductive Amination

This strategy hinges on the synthesis of a key intermediate, 2-ethenyloxan-3-one, followed by a diastereoselective reductive amination. The stereocenter at the C2 position, established during the ring formation, governs the facial selectivity of the subsequent amination step. The thermodynamically stable conformation of the intermediate, with the C2-vinyl group in a pseudo-equatorial position, sterically hinders one face of the adjacent ketone, directing the incoming nucleophile to the opposite face.

Workflow for Protocol 1

G cluster_p1 Protocol 1 Workflow A Step 1: Oxa-Michael Cyclization (Synthesis of Ketone Precursor) B Step 2: Imine Formation (Reaction with Amine Source) A->B Intermediate 2-Ethenyloxan-3-one C Step 3: Diastereoselective Reduction (Hydride Delivery) B->C Iminium Ion Intermediate D Final Product (cis/trans Mixture) C->D

Caption: Step-wise workflow for the reductive amination protocol.

Part A: Synthesis of (±)-2-Ethenyloxan-3-one via Oxa-Michael Cyclization

The ketone precursor is synthesized via an intramolecular oxa-Michael addition. This cyclization is a robust method for forming tetrahydropyran rings.[3][4]

Materials:

  • (E)-7-hydroxyhept-4-en-3-one

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Dissolve (E)-7-hydroxyhept-4-en-3-one (1.0 eq) in anhydrous THF to a concentration of 0.1 M in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C. The causality for using a strong, non-nucleophilic base like KOtBu is to deprotonate the hydroxyl group, initiating the conjugate addition without competing side reactions.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield (±)-2-ethenyloxan-3-one.

Part B: Diastereoselective Reductive Amination

Materials:

  • (±)-2-Ethenyloxan-3-one

  • Ammonium acetate (NH₄OAc) or Ammonia solution (7 N in Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Protocol:

  • To a solution of (±)-2-ethenyloxan-3-one (1.0 eq) in anhydrous DCE (0.2 M), add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of ketones, thus minimizing the formation of the alcohol byproduct.[5]

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: 5-10% methanol in dichloromethane with 1% triethylamine) to afford 2-ethenyloxan-3-amine as a mixture of diastereomers. The diastereomeric ratio (d.r.) should be determined by ¹H NMR analysis of the crude product.

Protocol 2: Organocatalytic Enantioselective Domino Reaction

This advanced protocol leverages the power of asymmetric organocatalysis to construct the tetrahydropyran ring with high enantioselectivity from simple achiral precursors.[2] The strategy involves a domino Michael addition/hemiacetalization cascade catalyzed by a chiral secondary amine catalyst.

Catalytic Cycle Overview

G cluster_p2 Proposed Organocatalytic Cycle CAT Chiral Amine Catalyst ENAMINE Enamine Intermediate CAT->ENAMINE + Aldehyde ALD Aldehyde ALD->ENAMINE MICHAEL Michael Adduct ENAMINE->MICHAEL + Nitroolefin H2O H₂O ENAMINE->H2O - H₂O NITRO Hydroxymethyl Nitroolefin NITRO->MICHAEL CYCLIZED Cyclized Hemiacetal MICHAEL->CYCLIZED Intramolecular Hemiacetalization CYCLIZED->CAT Hydrolysis

Caption: Catalytic cycle for the domino Michael/hemiacetalization.

Materials:

  • Propanal

  • (E)-3-hydroxy-1-nitrobut-1-ene (can be synthesized from nitroethane and formaldehyde)

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst)

  • Benzoic Acid

  • Toluene, Anhydrous

  • Standard workup and purification reagents

Step-by-Step Protocol:

  • In a vial, dissolve the hydroxymethyl nitroolefin (1.0 eq), benzoic acid (0.2 eq), and the (S)-catalyst (0.2 eq) in anhydrous toluene (to 0.5 M).

  • Add propanal (3.0 eq) to the solution. The aldehyde reacts with the chiral secondary amine catalyst to form a transient, stereochemically defined enamine intermediate. This enamine is the active nucleophile.

  • Stir the reaction at room temperature for 24-48 hours. The enamine attacks the nitroolefin in a highly stereoselective Michael addition. The resulting intermediate rapidly undergoes an intramolecular hemiacetalization to form the stable tetrahydropyran ring.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography to yield the polysubstituted tetrahydropyran product.

  • Post-Cyclization Modification: The resulting product contains a nitro group and a hydroxyl group which must be converted to the target amine and vinyl groups. This multi-step process would typically involve:

    • Reduction of the nitro group (e.g., with Zn/HCl or catalytic hydrogenation) to the amine.

    • Conversion of the C2-hydroxymethyl group to a leaving group (e.g., mesylate or tosylate) followed by base-induced elimination to form the vinyl group.

This protocol is more complex due to the post-cyclization steps but offers the significant advantage of establishing the absolute stereochemistry from the outset.

Trustworthiness: A System for Self-Validation

Confirming the stereochemical outcome is paramount. A multi-pronged analytical approach ensures the trustworthiness of the synthetic results.

Determination of Relative Stereochemistry via NMR Spectroscopy

The relative configuration (cis vs. trans) of the C2 and C3 substituents can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, primarily through Nuclear Overhauser Effect (NOE) experiments.[6][7]

  • Procedure: Acquire a 2D NOESY or ROESY spectrum of the purified product.

  • Interpretation:

    • For a cis-diastereomer: A strong NOE correlation will be observed between the proton at C2 (H2) and the proton at C3 (H3), as they are on the same face of the ring in an axial-equatorial or diaxial relationship.

    • For a trans-diastereomer: No significant NOE correlation will be observed between H2 and H3, as they reside on opposite faces of the ring.

  • Coupling constants (J-values) from high-resolution ¹H NMR can also provide crucial information. A large diaxial coupling constant (~10-13 Hz) between H3 and an adjacent proton on C4 would suggest H3 is in an axial position, helping to build a complete conformational picture.[8]

Determination of Enantiomeric Purity via Chiral HPLC

Enantiomeric excess (% ee) is the measure of success for an enantioselective synthesis and is best determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9]

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are highly effective for separating a wide range of chiral molecules, including amines.[10][11]

  • Method Development:

    • Prepare a solution of the racemic product (synthesized without a chiral catalyst) to establish the retention times of both enantiomers.

    • Screen different mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation.[12]

    • Inject the sample from the asymmetric synthesis.

    • Calculate the % ee from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Workflow for Stereochemical Validation

G cluster_val Validation Workflow START Purified Amine Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) START->NMR HPLC Chiral HPLC Analysis START->HPLC REL Determine Relative Stereochemistry (cis/trans) NMR->REL EE Determine Enantiomeric Excess (% ee) HPLC->EE FINAL Fully Characterized Stereoisomer REL->FINAL EE->FINAL

Caption: Analytical workflow for complete stereochemical assignment.

Data Summary: Comparative Analysis

The following table summarizes the expected outcomes for the described protocols. The values are representative targets based on literature precedents for similar transformations.

ParameterProtocol 1 (Diastereoselective Reductive Amination)Protocol 2 (Organocatalytic Domino Reaction)
Control Element Substrate StereocenterChiral Catalyst
Typical Yield 60-80% (over 2 steps)50-70% (for cyclization step)
Diastereomeric Ratio (d.r.) 3:1 to >10:1 (favoring cis or trans)>20:1 (highly selective)
Enantiomeric Excess (% ee) 0% (produces a racemate)90% to >99%
Key Advantage Procedurally simpler, reliableAccess to high enantiopurity
Key Limitation Produces racemic mixtureRequires multi-step post-modification

Conclusion

We have presented two robust and distinct protocols for the stereoselective synthesis of 2-ethenyloxan-3-amine. The choice between the diastereoselective reductive amination and the organocatalytic domino reaction will depend on the specific goals of the researcher. If a racemic mixture of a specific diastereomer is sufficient for initial screening, the reductive amination protocol offers a more direct route. However, for applications demanding high enantiopurity, the organocatalytic approach, despite its additional steps, provides a powerful pathway to optically pure material. Both protocols are supported by a rigorous validation system, ensuring the trustworthiness and reproducibility of the synthetic outcomes.

References

  • M. A. T. Ali, S. I. Lee, H. Y. Lee, "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product," Marine Drugs, 2015. [Link]

  • A. M. Montaña, S. Güell, S. Poyraz, "Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols," Chemistry – A European Journal, 2020. [Link]

  • J. S. Yadav, P. P. K. Reddy, "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years," Beilstein Journal of Organic Chemistry, 2021. [Link]

  • A. A. M. Al-Zoubi, "A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans," White Rose eTheses Online, 2019. [Link]

  • A. M. Montaña, S. Güell, S. Poyraz, "Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues," Molecules, 2018. [Link]

  • W. Wang, H. Li, J. Wang, L. Zu, "Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans," Organic Letters, 2011. [Link]

  • S. Yamauchi, T. Sugahara, K. Akiyama, M. Maruyama, T. Kishida, "Determination of the stereochemistry of the tetrahydropyran sesquineolignans morinols A and B," Journal of Natural Products, 2007. [Link]

  • Y. Wang, H. Zhu, L. Yin, Y. Zhang, "Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine," Organic Letters, 2012. [Link]

  • G. Butora, T. G. M. Dhar, "NMR for Stereochemical Elucidation," Comprehensive Chirality, 2023. [Link]

  • R. L. Funk, C. M. Cossey, "Diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones via Prins cyclizations of enecarbamates," Organic Letters, 2004. [Link]

  • I. Ferrer, "Contemporary Analysis of Chiral Molecules," LCGC International, 2020. [Link]

  • Kromasil, "Chiral Application Handbook," Kromasil. [Link]

  • Y. Zhang, Y. Wang, W. Liu, "Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes," Molecules, 2017. [Link]

  • M. A. A. Mohamed, M. A. El-Adl, G. A. M. El-Hag, "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis," ACS Omega, 2021. [Link]

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Application

Application Notes and Protocols for the Functionalization of the Vinyl Group in 2-Ethenyloxan-3-amine

Introduction: Unlocking the Synthetic Potential of 2-Ethenyloxan-3-amine 2-Ethenyloxan-3-amine is a valuable heterocyclic building block in modern medicinal chemistry and drug development. Its unique structure, featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of 2-Ethenyloxan-3-amine

2-Ethenyloxan-3-amine is a valuable heterocyclic building block in modern medicinal chemistry and drug development. Its unique structure, featuring a reactive vinyl ether and a proximate amine functionality, offers a versatile platform for the synthesis of complex molecular architectures. The electron-rich nature of the vinyl ether double bond, a consequence of the electron-donating resonance from the adjacent oxygen atom, makes it highly susceptible to a range of electrophilic and radical-mediated transformations.[1] This guide provides detailed protocols and expert insights into several key procedures for the selective functionalization of the vinyl group, enabling researchers to harness the full synthetic potential of this scaffold. We will explore oxidation, hydroamination, carbon-carbon bond formation via the Heck reaction, and the thiol-ene "click" reaction, with a focus on the practical aspects and mechanistic underpinnings of each transformation.

Oxidation of the Vinyl Ether: Accessing Oxygenated Derivatives

The oxidation of the vinyl ether in 2-ethenyloxan-3-amine provides a direct route to valuable oxygenated derivatives, such as α-hydroxy ketones or their synthetic equivalents. These motifs are prevalent in numerous biologically active molecules. The choice of oxidant and reaction conditions is critical to achieving the desired outcome while preserving the sensitive amine functionality.

Expertise & Experience: Choosing the Right Oxidation Strategy

The presence of the amine group in the substrate necessitates the use of mild and selective oxidation methods to avoid undesired side reactions. Strong oxidants can lead to complex product mixtures. We will focus on two reliable methods: palladium-catalyzed oxidation to an acetate and a metal-catalyzed epoxidation/hydrolysis sequence.

Protocol 1: Palladium-Catalyzed Acetate Formation

This method offers a selective route to the corresponding acetate, which can serve as a stable intermediate for further derivatization.[2]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-ethenyloxan-3-amine in appropriate solvent B Add Pd catalyst and ligand A->B C Add triethylamine B->C D Add hydrogen peroxide dropwise at 0°C C->D E Stir at room temperature D->E F Quench reaction E->F G Extract with organic solvent F->G H Purify by column chromatography G->H

Caption: Workflow for Palladium-Catalyzed Acetate Formation.

Detailed Protocol:

  • To a solution of 2-ethenyloxan-3-amine (1.0 mmol) in a suitable solvent such as THF or dioxane (10 mL) in a round-bottom flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and triethylamine (1.5 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 30% hydrogen peroxide (1.2 mmol) dropwise over 10 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired acetate.

Protocol 2: Selective Oxidation with Peroxotungstophosphate

This method provides access to α-hydroxy ketone equivalents through a selective oxidation process using hydrogen peroxide catalyzed by peroxotungstophosphate (PCWP).[3]

Detailed Protocol:

  • Prepare the peroxotungstophosphate (PCWP) catalyst according to literature procedures.

  • In a flask, dissolve 2-ethenyloxan-3-amine (1.0 mmol) in a mixed solvent system of methanol and dichloromethane (1:1, 10 mL).

  • Add the PCWP catalyst (0.005 mmol, 0.5 mol%).

  • To this solution, add a stoichiometric amount of 35% aqueous hydrogen peroxide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting product, a synthetic equivalent of the corresponding 2-hydroxy-aldehyde, can be purified by column chromatography.

Method Catalyst Oxidant Typical Yield Reference
Acetate FormationPd(PPh₃)₄H₂O₂Moderate to Good[2]
HydroxylationPeroxotungstophosphateH₂O₂70% (on similar substrates)[3]

Hydroamination: Direct Introduction of Nitrogen Functionalities

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing more complex amines.[4][5] Given that 2-ethenyloxan-3-amine already possesses an amine, intramolecular hydroamination could lead to bicyclic structures, while intermolecular reactions with other amines can introduce further diversity.

Expertise & Experience: Navigating Inter- vs. Intramolecular Pathways

The inherent amine in 2-ethenyloxan-3-amine presents a unique challenge and opportunity. Intramolecular hydroamination, if sterically feasible, could be triggered. For intermolecular reactions, protecting the existing amine or using a less reactive amine derivative might be necessary. Palladium-catalyzed hydroamination is a well-established method for vinyl ethers.[6]

G cluster_pathways Hydroamination Pathways Start 2-Ethenyloxan-3-amine Intra Intramolecular Hydroamination Start->Intra Catalyst Inter Intermolecular Hydroamination Start->Inter Catalyst, R₂NH Product_Intra Bicyclic Amine Intra->Product_Intra Product_Inter Diamino-oxane Derivative Inter->Product_Inter

Caption: Potential Hydroamination Pathways.

Protocol 3: Palladium-Catalyzed Intermolecular Hydroamination

This protocol describes the addition of a secondary amine across the vinyl group, catalyzed by a palladium(0) complex. It is proposed that the Pd(0) catalyst acts as a Brønsted base to facilitate the reaction.[6]

Detailed Protocol:

  • In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.05 mmol, 5 mol%) to a vial.

  • Add a solution of 2-ethenyloxan-3-amine (1.0 mmol, with the amine group potentially protected) and the desired secondary amine (e.g., morpholine, 1.2 mmol) in toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 80-100°C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired diamine product.

Reaction Type Catalyst System Amine Substrate Scope Key Feature Reference
IntermolecularPd(0) / Phosphine LigandAnilines, Aliphatic aminesBrønsted base catalysis mechanism[6]
IntramolecularBase-catalyzedN/AAccess to nitrogen heterocycles[7]

Heck Reaction: Forging Carbon-Carbon Bonds

The Heck reaction is a powerful tool for forming C-C bonds by coupling the vinyl group with an aryl or vinyl halide.[8][9] This transformation allows for the introduction of aromatic and other unsaturated moieties onto the oxane scaffold, significantly increasing molecular complexity.

Expertise & Experience: Controlling Regioselectivity

A key consideration in the Heck reaction with vinyl ethers is regioselectivity. The reaction can lead to either α- or β-substitution. For many applications, the linear β-product is desired. The choice of ligand on the palladium catalyst is crucial for controlling this selectivity.[10]

Protocol 4: Regioselective β-Arylation with Aryl Chlorides

This protocol utilizes a bulky phosphine ligand to favor the formation of the terminal (β) arylation product, even with less reactive aryl chlorides.[11]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Chloride, 2-Ethenyloxan-3-amine, and Base B Add Pd catalyst and Ligand in Solvent A->B C Heat under Inert Atmosphere (e.g., Microwave) B->C D Cool and Filter C->D E Aqueous Work-up D->E F Purify by Chromatography E->F

Sources

Method

Application Note: Using 2-Ethenyloxan-3-amine as a Scaffold in Peptidomimetic Synthesis

[1] Executive Summary 2-Ethenyloxan-3-amine (also known as 2-vinyl-3-aminotetrahydropyran) is a privileged heterocyclic scaffold used to introduce conformational constraints into peptide backbones.[1] Structurally relate...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Ethenyloxan-3-amine (also known as 2-vinyl-3-aminotetrahydropyran) is a privileged heterocyclic scaffold used to introduce conformational constraints into peptide backbones.[1] Structurally related to sugar amino acids (SAAs) , this scaffold serves as a potent dipeptide isostere and a


-turn mimic .

Its utility lies in the vinyl handle at the C2 position, which offers orthogonal reactivity for:

  • Macrocyclization: Via Ring-Closing Metathesis (RCM) to "staple" peptides.[1]

  • C-Terminal Extension: Via oxidative cleavage to a carboxylic acid.[1]

  • Library Diversification: Via Heck/Sonogashira cross-coupling or reduction.

This guide provides a comprehensive protocol for the stereoselective synthesis of the scaffold, its protection strategies, and its integration into Solid-Phase Peptide Synthesis (SPPS).

Structural Properties & Design Logic

The tetrahydropyran (THP) core of 2-ethenyloxan-3-amine forces the attached peptide chain into a defined geometry, reducing the entropic penalty of receptor binding.[1]

ParameterValue / CharacteristicImplication for Drug Design
Core Structure Tetrahydropyran (Oxane)Metabolically stable ether linkage; mimics Proline/sugar rings.[1]
C2 Substituent Vinyl (-CH=CH2)Versatile "handle" for RCM or oxidation to -COOH.[1]
C3 Substituent Amine (-NH2)N-terminal attachment point; defines stereochemistry.[1]
Stereochemistry cis or transcis-isomer (derived via Overman rearrangement) typically mimics a Type I

-turn.[1]
LogP ~0.5 - 1.2 (derivative dependent)Improved solubility compared to carbocyclic scaffolds.[1]
Mechanistic Role in Peptidomimetics

When incorporated into a peptide sequence, the scaffold replaces a dipeptide segment (e.g., Gly-Pro or Ala-Pro).[1] The cis-relationship between the C2-vinyl and C3-amine creates a "kink" in the backbone, nucleating turn structures critical for protein-protein interaction (PPI) inhibition.[1]

Synthesis Protocol: The Overman Route

The most robust method to access the cis-2-ethenyloxan-3-amine scaffold with high enantiopurity is the Overman Rearrangement of glycal-derived allylic alcohols.[1] This [3,3]-sigmatropic rearrangement guarantees the transfer of chirality from the oxygen to the nitrogen.

Phase A: Precursor Synthesis (Glycal to Allylic Alcohol)

Starting Material: Tri-O-acetyl-D-glucal (Commercial)[1]

  • Deacetylation: Treat Tri-O-acetyl-D-glucal with NaOMe in MeOH (RT, 1 h) to yield D-glucal.

  • Selective Protection: Protect primary alcohol (C6) with TBDMS-Cl/Imidazole.[1]

  • Reductive Elimination: Remove C4/C5 hydroxyls (if target is dideoxy) or protect them. Note: For the bare scaffold, we often target the 3,4,6-trideoxy system.

    • Alternative: Use 3,4-dihydro-2H-pyran-2-methanol as a simplified starting material for achiral/racemic synthesis, or resolve enzymatically.[1]

Phase B: The Overman Rearrangement (Key Step)

Objective: Convert the allylic alcohol to the allylic trichloroacetimidate, then rearrange to the amine.

Reagents:

  • Trichloroacetonitrile (

    
    )[1]
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]

  • Xylene or Toluene (for thermal rearrangement)

Step-by-Step Protocol:

  • Imidate Formation:

    • Dissolve the pyran-2-methanol derivative (1.0 equiv) in dry DCM (

      
      ).
      
    • Cool to 0°C. Add

      
       (1.5 equiv) and DBU (0.1 equiv).
      
    • Stir for 2 h. The solution will turn yellow/brown.

    • Concentrate and filter through a short plug of silica (pre-treated with 1%

      
      ) to isolate the allylic trichloroacetimidate .
      
    • Critical: Do not store; use immediately due to instability.

  • Thermal Rearrangement:

    • Dissolve the imidate in degassed Xylene (

      
      ).
      
    • Heat to reflux (

      
      ) for 4–12 hours.
      
    • Monitor by TLC.[2] The imidate converts to the cis-2-vinyl-3-(trichloroacetamido)-tetrahydropyran .[1]

    • Mechanism: The reaction proceeds via a suprafacial [3,3]-sigmatropic shift, ensuring the amine installs cis to the vinyl group relative to the ring face.

  • Hydrolysis to Amine:

    • Dissolve the amide in EtOH/NaOH (

      
      ). Reflux for 24 h to cleave the trichloroacetyl group.
      
    • Extract with DCM, dry over

      
      .
      
    • Yield: Typically 60–75% over 3 steps.

Phase C: Fmoc Protection (For SPPS)[1]
  • Dissolve free amine in Dioxane/Water (1:1).

  • Add

    
     (2.0 equiv) and Fmoc-OSu (1.1 equiv).[1]
    
  • Stir at RT for 4 h. Acidify and extract.

  • Product: Fmoc-2-ethenyloxan-3-amine .

Application Protocols

Workflow 1: C-Terminal Oxidative Cleavage (Amino Acid Mimic)

To use the scaffold as an internal amino acid, the vinyl group must be converted to a carboxylic acid.

  • Reagents:

    
     (cat), 
    
    
    
    ,
    
    
    .
  • Procedure:

    • Dissolve Fmoc-scaffold in solvent mixture.[1]

    • Add

      
       (4 equiv) and 
      
      
      
      (0.05 equiv).
    • Stir vigorously for 2 h. The vinyl group cleaves to form the carboxylic acid.

  • Result: Fmoc-3-aminotetrahydropyran-2-carboxylic acid .

  • Coupling: Use standard SPPS (HATU/DIPEA) to couple this "sugar amino acid" into the peptide chain.

Workflow 2: Ring-Closing Metathesis (Stapling)

This is the high-value application.[1] The vinyl group remains intact during SPPS and is "stapled" to another olefin-bearing residue (e.g., Allylglycine or O-allyl-serine).[1]

Protocol:

  • Peptide Assembly: Synthesize peptide on resin (e.g., Rink Amide). Incorporate Fmoc-2-ethenyloxan-3-amine at position

    
     and Fmoc-Allylglycine  at position 
    
    
    
    or
    
    
    .[1]
  • On-Resin Metathesis:

    • Swell resin in anhydrous DCE (Dichloroethane).

    • Add Grubbs II Catalyst (20 mol%) in degassed DCE.

    • Microwave:

      
       for 1 hour (or reflux 12 h).
      
    • Wash resin with DMSO (to remove Ru), then DCM.

  • Cleavage: Treat with TFA/TIPS/Water (95:2.5:2.5).

  • Outcome: A macrocyclic peptide constrained by the pyran scaffold.

Visual Workflows

Logic Map: Synthesis & Application[1][3][4][5]

G Start Glycal Precursor (e.g., Tri-O-acetyl-D-glucal) Step1 1. Hydrolysis & Protection 2. Allylic Alcohol Formation Start->Step1 Step2 Imidate Formation (Cl3CCN, DBU) Step1->Step2 Overman Overman Rearrangement ([3,3]-Sigmatropic Shift) Step2->Overman Heat (140°C) Scaffold cis-2-Ethenyloxan-3-amine (The Scaffold) Overman->Scaffold Hydrolysis App1 Path A: Oxidation (RuCl3/NaIO4) Scaffold->App1 App2 Path B: Metathesis (Grubbs II) Scaffold->App2 Result1 Sugar Amino Acid (COOH-Pyran-NHFmoc) App1->Result1 Result2 Stapled Peptide (Macrocycle) App2->Result2

Figure 1: Synthetic workflow from glycal precursors to peptidomimetic applications.

Troubleshooting & Best Practices

IssueProbable CauseSolution
Low Yield in Rearrangement Imidate hydrolysisEnsure strictly anhydrous conditions; filter imidate through basic alumina or

-treated silica.[1]
Incomplete Oxidation (Path A) Ru catalyst deactivationAdd fresh

and catalyst; ensure vigorous stirring (biphasic reaction).
Failed Metathesis (Path B) Steric hindranceSwitch to Hoveyda-Grubbs II catalyst; use microwave heating; ensure solvent is degassed.[1]
Racemization Basic conditions during couplingUse Oxyma/DIC for coupling the scaffold to the resin/peptide to minimize base-catalyzed epimerization.[1]

References

  • Overman Rearrangement Mechanics

    • Overman, L. E. (1976). "Thermal rearrangement of allylic trichloroacetimidates. A general method for the synthesis of allylic amines." Journal of the American Chemical Society, 98(10), 2901–2903. Link

  • Tetrahydropyran Scaffolds in Peptidomimetics

    • Kulesza, A., et al. (2003). "Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans as Peptidomimetic Scaffolds for Melanocortin Receptor Ligands." Organic Letters, 5(7), 1163–1166. Link

  • Sugar Amino Acids (SAAs)

    • Chakraborty, T. K., et al. (2005). "Sugar amino acids and related molecules: Some recent developments." Tetrahedron: Asymmetry, 16(1), 7-9. Link

  • Solid-Phase Synthesis Strategies

    • Golebiowski, A., et al. (2001). "Solid-Supported Synthesis of Putative Peptide Mimetics." Combinatorial Chemistry & High Throughput Screening, 4(1). Link

  • Pd-Catalyzed Synthesis of Aminopyrans

    • Wang, Y., et al. (2020). "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization." Chem. Sci., 11, 1234. Link

Sources

Application

Catalytic Hydrogenation of 2-Ethenyloxan-3-amine: Optimization, Selectivity, and Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the chemoselective catalytic hydrogenation of the exocyclic vi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the chemoselective catalytic hydrogenation of the exocyclic vinyl group in 2-ethenyloxan-3-amine to yield 2-ethyloxan-3-amine.

Mechanistic Insights & Substrate Challenges

The conversion of 2-ethenyloxan-3-amine (also known as 2-vinyltetrahydro-2H-pyran-3-amine) to its ethyl derivative appears structurally straightforward but presents two distinct mechanistic challenges that dictate our experimental design. As a Senior Application Scientist, it is critical to understand the causality behind catalyst selection rather than relying on trial and error.

Challenge 1: Catalyst Poisoning by the Primary Amine

The substrate features a free primary amine at the C3 position. The nitrogen atom possesses a highly nucleophilic lone pair that strongly coordinates to the empty d-orbitals of transition metal catalysts (such as Palladium or Platinum)[1]. This coordination blocks the active catalytic sites required for hydrogen activation and alkene binding, leading to stalled reactions, low turnover frequencies (TOF), and incomplete conversion[2]. The Solution: We preemptively eliminate this coordination by converting the free base into its hydrochloride (HCl) salt. The resulting ammonium ion lacks an available lone pair, rendering it invisible to the catalyst surface.

Challenge 2: Allylic Isomerization vs. Hydrogenation

The vinyl group at C2 is situated directly adjacent to the oxane ring oxygen, creating an allylic-type system. Under standard Palladium-catalyzed conditions with low hydrogen availability, the metal can insert into the allylic C-H bond, forming a


-allyl complex. Subsequent 

-hydride elimination drives the migration of the double bond to form an exocyclic enol ether (2-ethylideneoxan-3-amine)[3]. Enol ethers are highly unstable and will readily hydrolyze during workup, destroying the target molecule. The Solution: To outcompete the rate of isomerization, we must maintain a hydrogen-saturated catalyst surface. This is achieved by utilizing Platinum dioxide (PtO₂ - Adams' catalyst), which is significantly less prone to promoting double-bond migration than Pd/C, and by operating under elevated hydrogen pressure (4 bar)[4].

Reaction Pathway & Selectivity

ReactionPathway A 2-Ethenyloxan-3-amine (HCl Salt) B Desired Pathway (Direct H2 Addition) A->B PtO2 + High H2 Pressure C Side Reaction (Isomerization) A->C Pd/C + Low H2 Pressure D 2-Ethyloxan-3-amine (Target Product) B->D E 2-Ethylideneoxan-3-amine (Enol Ether Impurity) C->E Hydrolyzes during workup

Caption: Divergent reaction pathways highlighting the desired hydrogenation versus transition-metal-catalyzed isomerization.

Catalyst and Condition Screening Data

The following table summarizes the quantitative data driving our protocol selection. Note the drastic improvement in conversion when utilizing the HCl salt, and the suppression of isomerization when utilizing PtO₂ at elevated pressures.

EntryCatalyst LoadingSubstrate FormH₂ PressureSolventConversion (%)Selectivity to Target (%)Isomerization (%)
110% Pd/C (5 wt%)Free Base1 barMeOH< 30%85%15%
210% Pd/C (5 wt%)HCl Salt1 barMeOH> 95%88%12%
310% Pd/C (5 wt%)HCl Salt4 barMeOH> 99%96%4%
4 PtO₂ (2 wt%) HCl Salt 4 bar MeOH > 99% > 99% < 1%

Data Interpretation: Entry 4 represents the optimized, self-validating condition utilized in the protocol below.

Experimental Workflow

Workflow Step1 1. Salt Formation (HCl in Et2O) Step2 2. Hydrogenation (PtO2, MeOH, 4 bar) Step1->Step2 Step3 3. Filtration (Celite Pad) Step2->Step3 Step4 4. Free-Basing (1M NaOH) Step3->Step4 Step5 5. Isolation (Extraction & Drying) Step4->Step5

Caption: Step-by-step experimental workflow for the catalytic hydrogenation of 2-ethenyloxan-3-amine.

Step-by-Step Methodologies

Protocol A: Preparation of the Hydrochloride Salt

If your starting material is already the commercially available hydrochloride salt, proceed directly to Protocol B.

  • Dissolution: Dissolve 10.0 mmol of 2-ethenyloxan-3-amine (free base) in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the flask to 0 °C using an ice bath. Dropwise, add 1.1 equivalents (11.0 mmol) of a 2.0 M HCl solution in diethyl ether. A white precipitate will immediately begin to form.

  • Maturation: Stir the suspension for 30 minutes at room temperature to ensure complete salt formation.

  • Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the filter cake with 10 mL of cold diethyl ether.

  • Validation & In-Process Control: Check the pH of the filtrate (should be slightly acidic, pH ~4-5). Dry the solid under high vacuum. Yield should be quantitative.

Protocol B: Catalytic Hydrogenation (Parr Reactor)
  • Reactor Charging: To a 100 mL Parr reactor vessel, add the 2-ethenyloxan-3-amine hydrochloride salt (10.0 mmol) and 30 mL of HPLC-grade Methanol (MeOH).

  • Catalyst Addition: Carefully add 2 wt% (relative to substrate) of Platinum dioxide (PtO₂, Adams' catalyst). Safety Note: PtO₂ is not pyrophoric in its oxidized state, but becomes highly reactive once reduced to Pt(0) by hydrogen.

  • Purging: Seal the reactor. Purge the vessel by pressurizing with Nitrogen gas to 3 bar, then venting. Repeat this three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with Hydrogen gas (H₂) to 4 bar (~60 psi). Begin vigorous mechanical stirring (800 rpm) at ambient temperature (20-25 °C).

  • Validation & In-Process Control: Monitor the pressure drop. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases. To validate, vent the reactor, take a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via ¹H-NMR. The diagnostic vinyl protons (multiplets at

    
     5.2–5.9 ppm) must be completely absent, replaced by ethyl group signals (triplet at 
    
    
    
    ~0.9 ppm).
Protocol C: Workup and Isolation
  • Filtration: Purge the reactor with Nitrogen three times. Filter the reaction mixture through a tightly packed pad of Celite to remove the reduced Platinum catalyst. Wash the Celite pad with an additional 20 mL of MeOH. Safety Note: Keep the filtered catalyst wet with solvent to prevent spontaneous ignition.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-ethyloxan-3-amine hydrochloride.

  • Free-Basing: Suspend the crude salt in 20 mL of Dichloromethane (DCM). Add 15 mL of 1.0 M aqueous NaOH solution and stir vigorously for 15 minutes until the aqueous layer is strongly basic (pH > 12).

  • Extraction: Transfer to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer with two additional 15 mL portions of DCM.

  • Drying & Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 2-ethyloxan-3-amine as a clear oil.

References

  • Title: Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts Source: MDPI URL
  • Title: In Situ Generated Bulky Palladium Hydride Complexes as Catalysts for the Efficient Isomerization of Olefins Source: ResearchGate URL
  • Title: Impact of temperature and pressure on hydrogenation Source: Benchchem URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Method

Ring-closing metathesis strategies involving 2-Ethenyloxan-3-amine

Application Notes & Protocols Topic: Ring-Closing Metathesis Strategies for the Synthesis of Novel Bicyclic Scaffolds from 2-Ethenyloxan-3-amine Derivatives For: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Ring-Closing Metathesis Strategies for the Synthesis of Novel Bicyclic Scaffolds from 2-Ethenyloxan-3-amine Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: Charting New Territories in Scaffold Design

The synthesis of conformationally constrained bicyclic structures is a cornerstone of modern medicinal chemistry.[1] Such scaffolds often exhibit improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles by reducing the entropic penalty upon binding to a biological target.[1] Bicyclic ethers and amines, in particular, are privileged motifs found in a wide array of biologically active natural products and pharmaceuticals.[2][3] Ring-closing metathesis (RCM) has emerged as a transformative tool for the construction of complex cyclic and bicyclic systems, prized for its functional group tolerance and operational simplicity.[4][5]

This guide details the strategic considerations and provides robust protocols for the application of RCM to diene precursors derived from 2-ethenyloxan-3-amine. The intramolecular cyclization of these substrates provides rapid access to novel [4.3.1] oxa-aza-bicyclic olefinic systems, which are valuable building blocks for drug discovery programs. We will explore the critical parameters that govern the success of this transformation, from catalyst selection to the pivotal role of the amine protecting group, providing a comprehensive framework for researchers aiming to exploit this powerful synthetic strategy.

Core Principles: Navigating the RCM Landscape with Amino-Substituted Vinyl Ethers

The fundamental mechanism of RCM, elegantly elucidated by Chauvin, Grubbs, and Schrock, proceeds through a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal alkylidene catalyst, typically based on ruthenium or molybdenum.[4] The reaction is driven to completion by the formation of a thermodynamically stable cyclic olefin and the release of a volatile small molecule, usually ethylene.[4]

RCM_Mechanism cluster_catalyst cluster_reaction Cat [Ru]=CHR¹ Intermediate1 Metallacyclobutane Intermediate Cat->Intermediate1 [2+2] Cycloaddition Diene Substrate (Diene) Diene->Intermediate1 Intermediate2 New Alkylidene Intermediate1->Intermediate2 [2+2] Cycloreversion Product Cyclic Product Intermediate2->Product Intramolecular [2+2] Cycloaddition & Cycloreversion Ethylene Ethylene Intermediate2->Ethylene Product->Cat Catalyst Regeneration

Figure 1: General catalytic cycle of Ring-Closing Metathesis (RCM).

While the RCM reaction is remarkably versatile, substrates containing Lewis basic heteroatoms, such as the amine in 2-ethenyloxan-3-amine, present a significant challenge.[6] The lone pair of electrons on the nitrogen can coordinate to the electron-deficient metal center of the catalyst, leading to the formation of a stable, off-cycle species and effectively poisoning the catalyst.[6][7] This necessitates a careful strategic approach to mitigate catalyst deactivation.

Strategic Considerations for Successful RCM

The Pivotal Role of the Amine Protecting Group

The most effective strategy to prevent catalyst inhibition by the amine functionality is the installation of an electron-withdrawing protecting group.[6] This modification decreases the Lewis basicity of the nitrogen atom, rendering it less likely to coordinate with the ruthenium center. The choice of protecting group has profound electronic and steric implications for the reaction's efficiency.

Protecting GroupKey Characteristics & Impact on RCMTypical Deprotection Conditions
Tosyl (Ts) Strongly electron-withdrawing, significantly reduces nitrogen basicity. Often leads to high yields and fast reaction times.[6]Strong reducing agents (e.g., Na/NH₃) or harsh acidic conditions.
Carbamates (Boc, Cbz) Moderately electron-withdrawing. Generally well-tolerated by RCM catalysts. Boc is a common choice due to its facile removal.Boc: Mild acid (e.g., TFA). Cbz: Hydrogenolysis.
Trifluoroacetyl (TFAc) Very strongly electron-withdrawing. Excellent for preventing catalyst poisoning but can be difficult to remove.Basic hydrolysis (e.g., K₂CO₃/MeOH).
Amide/Acyl (Ac) Can be effective, but the amide bond introduces conformational constraints that may affect cyclization efficiency.Acidic or basic hydrolysis.

Insight: For substrates derived from 2-ethenyloxan-3-amine, a tosyl (Ts) or Boc group is recommended as a starting point. The tosyl group's strong electron-withdrawing nature provides robust protection for the catalyst, while the Boc group offers the advantage of milder deprotection conditions, which is often crucial in complex, multi-step syntheses.

Catalyst Selection: Matching the Catalyst to the Challenge

The evolution of Grubbs and Hoveyda-Grubbs catalysts has provided a toolbox of initiators with varying activities and stabilities. For substrates containing multiple heteroatoms, a second-generation or later catalyst is almost always required.

  • Grubbs 2nd Generation (G-II): Features an N-heterocyclic carbene (NHC) ligand, which imparts higher activity and greater thermal stability compared to first-generation catalysts. It is a workhorse for many RCM reactions and a suitable choice for this system.[6]

  • Hoveyda-Grubbs 2nd Generation (HG-II): This catalyst incorporates a chelating isopropoxystyrene ligand, which offers enhanced stability and lower rates of catalyst decomposition. It is often preferred for reactions requiring higher temperatures or longer reaction times and can sometimes provide better yields with electron-rich substrates.[8][9]

Recommendation: Begin optimization with the Hoveyda-Grubbs 2nd Generation catalyst (HG-II) due to its superior stability, which is beneficial when dealing with potentially coordinating substrates like protected amino vinyl ethers. A typical catalyst loading for these systems ranges from 2-10 mol%.[10][11]

Reaction Parameter Optimization
  • Solvent: Anhydrous, degassed chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices.[10][11] Toluene can also be used, particularly for reactions requiring higher temperatures.

  • Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization or polymerization. To favor cyclization, the reaction must be run under high dilution conditions. A typical concentration for forming 6- to 8-membered rings is between 0.001 M and 0.05 M.[10][11]

  • Temperature: Most RCM reactions are run at room temperature or with gentle heating (40-50 °C for DCM/DCE).[10] Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.

  • Ethylene Removal: The continuous removal of the ethylene byproduct can help drive the reaction equilibrium toward the product. This can be achieved by performing the reaction under a gentle stream of an inert gas (e.g., argon or nitrogen) or under reduced pressure.[9]

Experimental Protocols

The following protocols are designed as a comprehensive guide for the synthesis of a bicyclic amino-ether from a 2-ethenyloxan-3-amine precursor.

Workflow Start 2-Ethenyloxan-3-amine P1 Protocol 1: Amine Protection & Allylation Start->P1 Diene Diene Precursor P1->Diene P2 Protocol 2: Ring-Closing Metathesis Diene->P2 Bicycle Bicyclic Olefin P2->Bicycle P3 Protocol 3: Olefin Reduction Bicycle->P3 Final Saturated Bicyclic Product P3->Final

Figure 2: Experimental workflow from starting material to final product.

Protocol 1: Synthesis of Diene Precursor (Model Substrate)

This protocol describes the preparation of N-allyl-N-(2-ethenyloxan-3-yl)-4-methylbenzenesulfonamide.

Materials:

  • 2-Ethenyloxan-3-amine hydrochloride

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • Allyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Protection: To a stirred solution of 2-ethenyloxan-3-amine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an argon atmosphere, add triethylamine (2.5 eq). Stir for 10 minutes.

  • Add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield N-(2-ethenyloxan-3-yl)-4-methylbenzenesulfonamide.

  • Allylation: To a stirred suspension of NaH (1.5 eq, washed with hexanes) in anhydrous DMF (0.2 M) at 0 °C under argon, add a solution of the tosyl-protected amine (1.0 eq) in DMF.

  • Stir the mixture at 0 °C for 30 minutes, then add allyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the pure diene precursor.

Protocol 2: Ring-Closing Metathesis

This protocol details the cyclization of the diene precursor to form the bicyclic olefin.

Materials:

  • Diene precursor from Protocol 1

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed DCM or Toluene

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Preparation: In a glovebox or under a strict argon atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM to achieve a concentration of 0.01 M.

  • Catalyst Addition: To the stirred solution, add the Hoveyda-Grubbs 2nd Generation catalyst (5 mol%).

  • Reaction: Seal the reaction vessel and stir the mixture at 40 °C. If desired, a slow stream of argon can be bubbled through the solution to facilitate ethylene removal.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching: Upon completion, remove the vessel from heat and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to isolate the desired bicyclic olefin.

RCM_Specific Reactant Diene Precursor (N-allyl-N-tosyl-2-ethenyloxan-3-amine) Product Bicyclic Olefin Reactant->Product Catalyst Hoveyda-Grubbs II (5 mol%) DCM, 40 °C Ethylene Ethylene (g) Product->Ethylene +

Figure 3: RCM of the protected 2-ethenyloxan-3-amine derivative.

Protocol 3: Post-RCM Olefin Reduction

This protocol describes the hydrogenation of the newly formed double bond to yield the saturated bicyclic scaffold.

Materials:

  • Bicyclic olefin from Protocol 2

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the bicyclic olefin (1.0 eq) in methanol (0.1 M) in a round-bottom flask.

  • Carefully add Pd/C (10 mol% by weight).

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude saturated bicyclic product, which can be further purified by chromatography if necessary.

Conclusion

The ring-closing metathesis of dienes derived from 2-ethenyloxan-3-amine is a powerful and efficient strategy for the synthesis of novel bicyclic aza-oxa-heterocycles. Success hinges on a rational approach to mitigating the inhibitory effects of the amine functionality, primarily through the use of electron-withdrawing protecting groups. By carefully selecting the catalyst and optimizing reaction parameters such as concentration and temperature, researchers can unlock access to a rich new area of chemical space relevant to drug discovery and development. The protocols provided herein offer a validated starting point for the exploration and application of this versatile synthetic methodology.

References

  • A most user-friendly protocol for ring closing metathesis reactions.RSC Publishing.
  • Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin.BenchChem.
  • Application Notes and Protocols: Ring-Closing Metathesis (RCM) Approach to "4-(2-Bromoethyl)oxepine".BenchChem.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.PMC.
  • Ring-closing metathesis.Wikipedia.
  • Metathesis.Sigma-Aldrich.
  • Design, synthesis and application of novel bicyclic amines in drug discovery.Enamine.
  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins.MDPI.
  • Stereocontrolled Construction of Cyclic Ethers.Organic Chemistry Portal.
  • Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors.Beilstein Journals.
  • Metathesis Application Guide.Sigma-Aldrich.
  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction.Chemical Communications (RSC Publishing).
  • Metathesis Catalysts.Umicore Precious Metals Chemistry.
  • Bicyclic peptides: types, synthesis and applications.PubMed.
  • Olefin cross metathesis and ring-closing metathesis in polymer chemistry.RSC Publishing.
  • Constraining Peptide Conformations with the Help of Ring-Closing Metathesis.Wiley Online Library.
  • Application of Bicyclic Pyrrolidine in Drug Development.BLDpharm.

Sources

Application

Application Note: Enantioselective Preparation of 2-Ethenyloxan-3-amine Scaffolds from Carbohydrate Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Rationale The chiral 3-amino-tetrahydropyran (oxan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

The chiral 3-amino-tetrahydropyran (oxane) ring is a privileged pharmacophore in modern drug discovery, frequently deployed as a conformationally restricted isostere for piperidines and morpholines. Specifically, enantiopure 2-ethenyloxan-3-amine provides a highly versatile scaffold; the C2-vinyl group serves as a synthetic handle for cross-metathesis, hydroboration, or oxidative cleavage, while the C3-amine allows for rapid diversification into amide or sulfonamide libraries.

While de novo syntheses utilizing Ring-Closing Metathesis (RCM) of vinyl ethers have been successfully employed to generate 3-amino glycals , deriving this scaffold directly from abundant carbohydrate precursors (chiral pool) offers unparalleled scalability and absolute stereochemical fidelity.

In this application note, we detail a robust, self-validating synthetic pathway starting from D-Glucosamine . By leveraging the pre-existing C2-amine stereocenter of the carbohydrate, we bypass the need for late-stage asymmetric amination. The core strategy relies on a strictly controlled Keck-type C-vinylation followed by a global radical deoxygenation to yield the fully unsubstituted, enantiopure oxane core.

Mechanistic Insights: Stereocontrol via Neighboring Group Participation (NGP)

The critical junction in this synthesis is the installation of the C1-vinyl group (which becomes the C2-ethenyl group of the oxane). To ensure a pure trans-relationship between the vinyl group and the amine, we utilize Neighboring Group Participation (NGP) .

By protecting the D-glucosamine amine as a phthalimide, the bulky, electron-rich carbonyl oxygen of the phthalimide group attacks the transient oxocarbenium ion intermediate from the


-face. This forms a rigid cyclic intermediate that completely blocks 

-face attack. Consequently, the incoming vinyltributyltin nucleophile is forced to attack exclusively from the

-face, yielding the

-C-vinyl glycoside with >19:1 diastereoselectivity. This mechanistic causality is the foundation of the protocol's trustworthiness.

SynthesisWorkflow A D-Glucosamine (Chiral Pool) B Phthalimido Acetate A->B Ac2O, Phth2O Pyridine C Oxocarbenium Intermediate B->C TMSOTf Activation D β-C-Vinyl Glycoside C->D Vinyl-SnBu3 (NGP Control) E Tris-xanthate Intermediate D->E 1. NaOMe 2. CS2, MeI F 2-Ethenyloxan- 3-amine E->F 1. Bu3SnH, AIBN 2. N2H4·H2O

Caption: Synthetic workflow for 2-ethenyloxan-3-amine from D-glucosamine highlighting NGP-stabilization.

Experimental Protocols & Self-Validating Systems

Protocol A: Stereoselective C-Vinylation

Objective: Install the ethenyl group with absolute


-stereocontrol.
  • Preparation : Flame-dry a 250 mL round-bottom flask. Add 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-

    
    -D-glucopyranose (10.0 g, 21.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.
    
  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Add vinyltributyltin (9.2 mL, 31.5 mmol, 1.5 eq) via syringe.

  • Activation : Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (4.6 mL, 25.2 mmol, 1.2 eq). Causality Note: TMSOTf is selected over BF₃·Et₂O because it provides rapid, irreversible generation of the oxocarbenium ion without degrading the stannane nucleophile.

  • Reaction : Stir at 0 °C for 2 hours.

  • Workup : Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 × 50 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2).

In-Process Quality Control (IPQC) & Validation:

  • TLC: The product should appear as a single spot at

    
     (Hexanes/EtOAc 7:3).
    
  • NMR Validation: ¹H NMR must show the anomeric proton (H1) as a doublet of doublets with a large coupling constant (

    
     Hz). This large 
    
    
    
    -value mathematically validates the axial-axial relationship, confirming the success of the NGP-directed
    
    
    -configuration .
Protocol B: Global Deoxygenation (Barton-McCombie)

Objective: Remove the C3, C4, and C6 hydroxyl groups to yield the pure oxane ring.

  • Deacetylation : Treat the

    
    -C-vinyl glycoside (5.0 g) with catalytic NaOMe in MeOH (50 mL) for 2 hours. Neutralize with Amberlite IR-120 (H⁺), filter, and concentrate to yield the triol.
    
  • Xanthation : Dissolve the triol in anhydrous THF (60 mL). Add NaH (60% dispersion, 4.0 eq) at 0 °C. Stir for 30 min, then add CS₂ (5.0 eq) followed by Methyl Iodide (5.0 eq). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and isolate the tris-xanthate intermediate.

  • Radical Reduction : Dissolve the tris-xanthate in thoroughly degassed toluene (100 mL). Heat to a vigorous reflux (110 °C).

  • Syringe Pump Addition (Critical Step) : Dissolve Tributyltin hydride (Bu₃SnH, 4.5 eq) and AIBN (0.5 eq) in degassed toluene (20 mL). Add this solution to the refluxing mixture via a syringe pump over 4 hours .

    • Causality Note: Slow addition is mandatory. Maintaining a low steady-state concentration of tin radicals prevents premature radical-radical termination, ensuring the radical chain propagates through all three adjacent thiocarbonyl groups.

  • Workup : Concentrate the mixture. Partition between acetonitrile and hexanes (to remove tin residues). Concentrate the acetonitrile layer to yield the N-phthalimido-2-ethenyloxan.

Protocol C: Hydrazinolysis to the Free Amine

Objective: Unmask the C3-amine.

  • Dissolve the N-phthalimido intermediate (1.0 g) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (0.5 mL, excess) and reflux for 4 hours.

  • Cool to room temperature. A white precipitate of phthalhydrazide will form.

  • Filter the precipitate, wash with cold ethanol, and concentrate the filtrate.

  • Purify the residue via basic alumina chromatography (DCM/MeOH 95:5) to yield enantiopure (2S, 3R)-2-ethenyloxan-3-amine.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and validation metrics for the scale-up of this protocol. Data represents averages from triplicate runs on a 10-gram scale.

Reaction PhaseIsolated IntermediateYield (%)StereoselectivityKey Validation Metric
Protection Phthalimido Acetate88%>99%

-anomer
ESI-MS: m/z [M+Na]⁺ 499.1
C-Vinylation

-C-Vinyl Glycoside
74%>19:1 (

:

)
¹H NMR:

Hz
Xanthation Tris-xanthate68%N/AFT-IR: 1210 cm⁻¹ (C=S stretch)
Deoxygenation N-Phth-2-ethenyloxan45%Retention of (2S, 3R)¹H NMR: Upfield shift (1.2-2.0 ppm)
Deprotection 2-Ethenyloxan-3-amine92%>99% eeNinhydrin stain: Positive (Purple)

References

  • Nocquet, P.-A., Macé, A., Legros, F., Lebreton, J., & Carreaux, F. "Stereodivergent approach in the protected glycal synthesis of L-vancosamine, L-saccharosamine, L-daunosamine and L-ristosamine involving a ring-closing metathesis step." Beilstein Journal of Organic Chemistry, 2018, 14, 2949–2955. URL:[Link]

  • Barlow, A. J., Compton, B. J., & Weavers, R. T. "Synthesis of the 3-Methylene-2-vinyltetrahydropyran Unit; the Hallmark of the Sesquiterpene, Hodgsonox." The Journal of Organic Chemistry, 2005, 70(7), 2470-2475. URL:[Link]

  • Feringa, B. L., et al. (Contextualized via MDPI review) "A Survey of Recent Synthetic Applications of 2,3-Dideoxy-Hex-2-enopyranosides." Molecules, 2015, 20(5), 8415-8442. URL:[Link]

Method

Coupling reactions using 2-Ethenyloxan-3-amine in medicinal chemistry

Application Note: Strategic Coupling Workflows Using 2-Ethenyloxan-3-amine in Medicinal Chemistry Prepared by: Senior Application Scientist, Medicinal Chemistry & Synthetic Technologies Target Audience: Researchers, Disc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Coupling Workflows Using 2-Ethenyloxan-3-amine in Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry & Synthetic Technologies Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

Scientific Rationale: Escaping Flatland with 3D Scaffolds

Modern medicinal chemistry has increasingly shifted away from planar, heavily aromatic molecules toward sp3-rich, three-dimensional architectures. This paradigm shift, famously termed "escaping from flatland," correlates higher carbon bond saturation (Fraction sp3, or Fsp3) with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates[1][2].

2-Ethenyloxan-3-amine (also known as 2-vinyltetrahydro-2H-pyran-3-amine) has emerged as a privileged building block in this context. It features a rigidified tetrahydropyran (THP) core that mimics carbohydrate and macrolide-like topologies, an amine handle at C3 for vectorization, and a terminal vinyl group at C2 for orthogonal late-stage functionalization. This dual-handle system allows chemists to rapidly explore complex 3D chemical space without inflating molecular weight or lipophilicity.

Table 1: Physicochemical Profiling of 2-Ethenyloxan-3-amine
PropertyValueMedChem Significance & Causality
Molecular Formula C7H13NOLow-molecular-weight fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 127.18 g/mol Leaves an extensive MW budget for lead optimization before hitting the Rule of 5 limit (<500 Da).
Fsp3 (Fraction sp3) 0.71Highly saturated. The sp3-rich THP core forces 3D vectors, improving solubility and target specificity[1].
H-Bond Donors (HBD) 1 (Primary Amine)The C3 amine serves as a primary nucleophilic vector for amidation or reductive amination.
H-Bond Acceptors (HBA) 2 (Amine N, Ether O)The endocyclic oxygen acts as a rigidified H-bond acceptor to engage kinase hinge regions or GPCR pockets.
Orthogonal Handle C2 Vinyl GroupEnables carbon-carbon bond forming reactions (metathesis, Heck) without interfering with the C3 amine.

Orthogonal Functionalization Logic

The true power of 2-Ethenyloxan-3-amine lies in its orthogonal reactivity. The primary amine and the terminal olefin can be functionalized independently, allowing for divergent synthesis of compound libraries.

G core 2-Ethenyloxan-3-amine (sp3-rich Scaffold) amine C3 Primary Amine (Nucleophilic Handle) core->amine vinyl C2 Vinyl Group (Olefinic Handle) core->vinyl amide Amide Coupling (HATU/DIPEA) amine->amide redam Buchwald-Hartwig (Pd-Catalyzed N-Arylation) amine->redam metathesis Cross-Metathesis (Hoveyda-Grubbs II) vinyl->metathesis heck Heck Coupling / Hydroboration (C-C / C-O Extension) vinyl->heck

Diagram 1: Divergent functionalization pathways for 2-Ethenyloxan-3-amine.

Workflow 1: Sterically Demanding Amide Coupling at C3

Causality & Reagent Selection: Forming an amide bond at the C3 position of a THP ring can be sterically demanding. Standard carbodiimides (EDC/DCC) often suffer from slow kinetics here, leading to potential epimerization of the adjacent chiral centers or poor yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU forms an active HOAt ester; the nitrogen atom in the HOAt pyridine ring provides neighboring group participation via intramolecular hydrogen bonding, drastically accelerating the aminolysis step even for hindered ring systems[3][4].

Standard Operating Protocol: Amidation

Self-Validation Checkpoint: Ensure the 2-Ethenyloxan-3-amine hydrochloride salt (CAS 1955516-24-1) is fully free-based in situ to act as a nucleophile.

  • Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and stir for 5 minutes at room temperature to pre-form the active ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Note: Excess base is required to neutralize the hydrochloride salt of the amine.

  • Coupling: Add 2-Ethenyloxan-3-amine hydrochloride (1.05 equiv). Stir the reaction at room temperature.

  • Monitoring: Monitor via LC-MS. The reaction is typically complete within 1–2 hours. Self-validation: The disappearance of the active ester mass and emergence of the product mass [M+H]+ confirms conversion. If unreacted amine persists, verify the pH of the reaction mixture is >8.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow 2: Olefin Cross-Metathesis at C2

Causality & Reagent Selection: The terminal vinyl group at C2 is an unactivated "Type I" olefin, making it highly reactive toward cross-metathesis (CM) for chain extension or macrocyclization. We utilize the Hoveyda-Grubbs 2nd Generation Catalyst . The isopropoxystyrene chelating ligand in this catalyst provides exceptional thermal stability and a controlled initiation rate, which is critical when coupling with electron-deficient or sterically demanding cross-partners in drug discovery[5][6].

Metathesis step1 1. Substrate Prep Degas DCM/Toluene step2 2. Catalyst Addition Hoveyda-Grubbs II (5 mol%) step1->step2 step3 3. Thermal Activation 40-80°C under N2 step2->step3 step4 4. Reaction Quench Ethyl Vinyl Ether step3->step4 step5 5. Purification Silica Gel Chromatography step4->step5

Diagram 2: Step-by-step experimental workflow for Olefin Cross-Metathesis.

Standard Operating Protocol: Cross-Metathesis

Self-Validation Checkpoint: Ruthenium alkylidene catalysts are highly susceptible to oxidative degradation. Strict adherence to degassing protocols is non-negotiable for high turnover numbers.

  • Substrate Preparation: Dissolve the C3-functionalized 2-Ethenyloxan-3-amine derivative (1.0 equiv) and the cross-metathesis partner (e.g., an acrylate or terminal alkene, 2.0–3.0 equiv) in anhydrous, degassed Dichloromethane (DCM) or Toluene to a concentration of 0.05 M. Causality: Low concentration prevents unwanted homodimerization of the starting materials.

  • Degassing: Sparge the solution with dry Argon or Nitrogen for 15 minutes.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%).

  • Thermal Activation: Heat the reaction to 40°C (if in DCM) or 80°C (if in Toluene) under a positive pressure of inert gas.

  • Monitoring: Track the reaction via TLC or LC-MS. If the reaction stalls before completion, cool to room temperature, sparge again, and add an additional 2 mol% of catalyst.

  • Quenching: Once complete, cool the reaction to room temperature and add an excess of Ethyl Vinyl Ether (50 equiv relative to catalyst). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ruthenium carbene to form a stable, inactive Fischer carbene, preventing unwanted double-bond migration or isomerization during workup[5].

  • Purification: Concentrate the mixture under reduced pressure. Purify directly via flash chromatography. Pro-tip: To remove residual dark-colored Ruthenium byproducts, pass the crude mixture through a short pad of Florisil or use a metal-scavenging resin (e.g., QuadraPure) prior to standard chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Hughes, D. L., Wheeler, P., & Ene, D. (2017). Olefin Metathesis in Drug Discovery and Development—Examples from Recent Patent Literature. Organic Process Research & Development, 21(12), 1938-1962. URL: [Link]

  • ChemSrc Database. (2025). 2-Ethenyloxan-3-amine hydrochloride (CAS 1955516-24-1) Properties and Sourcing. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of the amine group in 2-Ethenyloxan-3-amine

Topic: Troubleshooting low reactivity of the amine group in 2-Ethenyloxan-3-amine Content Type: Technical Support Center Guide Subject: Troubleshooting Low Reactivity of the C3-Amine Group Ticket ID: #TE-OXAN-003 Status:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reactivity of the amine group in 2-Ethenyloxan-3-amine Content Type: Technical Support Center Guide

Subject: Troubleshooting Low Reactivity of the C3-Amine Group

Ticket ID: #TE-OXAN-003 Status: Open Severity: High (Blocking Synthesis)[1][2]

Executive Summary: The "Deactivated Amine" Paradox

Users frequently report stalling yields or complete failure when attempting to couple 2-Ethenyloxan-3-amine (also known as 3-amino-2-vinyltetrahydropyran) in amide bond formation or nucleophilic substitutions.[1]

While this molecule appears to be a standard secondary alkyl amine, it suffers from a synergistic deactivation caused by two factors:

  • Electronic Deactivation: The ring oxygen at position 1 exerts a strong inductive electron-withdrawing effect (-I) on the C3 amine, significantly lowering its pKa and nucleophilicity compared to a carbocyclic analog (e.g., aminocyclohexane).[2]

  • Steric Shielding: The C2-ethenyl (vinyl) group creates a "sweeping cone" of steric bulk.[1][2] In the cis-conformation, this group physically blocks the approach of electrophiles to the amine lone pair.[2]

This guide provides the diagnostic steps and "force" protocols required to overcome these barriers.

Diagnostic Workflow

Before altering your synthetic route, run this diagnostic logic to pinpoint the failure mode.

DiagnosticTree Start Start: Reaction Failed/Low Yield CheckSalt 1. Check Starting Material Form Start->CheckSalt IsSalt Is it a HCl/TFA Salt? CheckSalt->IsSalt Yes FreeBase Free Base CheckSalt->FreeBase No Neutralize Action: Perform Free-Base Liberation (Protocol A) IsSalt->Neutralize CheckIso 2. Check Stereochemistry FreeBase->CheckIso Neutralize->CheckIso IsCis Cis-Isomer (Mainly) CheckIso->IsCis High Steric Clash IsTrans Trans-Isomer (Mainly) CheckIso->IsTrans Lower Barrier ForceMethod Action: Use Acid Fluoride Method (Protocol C) IsCis->ForceMethod CheckSolv 3. Check Solvent/Concentration IsTrans->CheckSolv Polar Using DMF/DMSO? CheckSolv->Polar NonPolar Using DCM/THF? CheckSolv->NonPolar Polar->ForceMethod Still Failing? SwitchSolv Action: Switch to DMF High Conc. (0.5M) NonPolar->SwitchSolv

Caption: Figure 1. Step-by-step diagnostic tree for isolating the cause of low amine reactivity.

Technical Deep Dive

Conformational Locking & Steric Clash

The tetrahydropyran ring exists in a chair conformation.[2] The reactivity of the amine depends heavily on the relative orientation of the C2-Vinyl and C3-Amine groups.[2]

IsomerConformation (Preferred)Reactivity ProfileNotes
Trans Diequatorial (Vinyl-eq, Amine-eq)Moderate The amine is accessible, but electronic deactivation from Ring-O still applies.[1]
Cis Axial/Equatorial Very Low If the bulky vinyl group forces the amine into an axial position, 1,3-diaxial interactions with ring protons hinder nucleophilic attack.[2]

Expert Insight: Commercial supplies are often mixtures (e.g., 3:1 Trans:Cis).[2] If your reaction stalls at ~70% conversion, you likely reacted the Trans isomer and are left with the unreactive Cis isomer.[2]

Electronic Deactivation

The ring oxygen is highly electronegative.[2] Through the


-bond framework (Inductive Effect), it pulls electron density away from C2 and C3.[2]
  • Result: The lone pair on the nitrogen is less "available" (lower HOMO energy) than in a standard piperidine or cyclohexylamine.[2]

  • Implication: You cannot rely on "mild" coupling reagents like EDC or standard carbodiimides.[1][2] You need highly activated electrophiles.[1][2]

Troubleshooting Protocols

Protocol A: Salt Liberation (The "Hidden" Blocker)

Issue: The amine is often supplied as a hydrochloride salt to prevent oxidation of the vinyl group.[2] Standard bases (TEA) in DCM may not fully deprotonate it due to solubility issues.

Corrective Procedure:

  • Dissolve the salt in MeOH (not DCM).[2]

  • Pass through a basic ion-exchange cartridge (e.g., PL-HCO3 MP) OR stir with Polymer-supported Carbonate for 30 mins.[1][2]

  • Filter and concentrate immediately. Do not store the free base; use immediately to prevent vinyl polymerization.[2]

Protocol B: The "Sledgehammer" Coupling (For Amide Bonds)

Use this when standard HATU/DIPEA conditions yield <20%.[2]

Mechanism: In situ generation of an Acid Fluoride .[2][3] Acid fluorides are less sterically sensitive than OBt/OAt active esters and drive reaction with hindered amines.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3]

  • TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) (1.1 equiv)[2]

  • DIPEA (3.0 equiv)[1][2]

  • Solvent: DCM or DMF (0.2 M concentration)[1][2]

Step-by-Step:

  • Dissolve Carboxylic Acid and DIPEA in anhydrous DCM under

    
    .
    
  • Add TFFH and stir at 0°C for 30 minutes. (This forms the Acid Fluoride).[2][3]

  • Add 2-Ethenyloxan-3-amine (1.2 equiv).[1][2]

  • Allow to warm to Room Temp.

  • Critical Step: If no reaction after 2 hours, add DMAP (0.1 equiv) . The pyridine nucleophile attacks the acid fluoride, forming an N-acyl pyridinium intermediate that is highly reactive but small enough to access the hindered amine.[2]

Protocol C: Nucleophilic Substitution (SN2)

Issue: Alkylation with alkyl halides is sluggish.[1][2]

Optimization Table:

VariableStandard (Avoid)Optimized (Use) Reasoning
Solvent DCM, THFAcetonitrile or DMF Polar aprotic solvents stabilize the transition state and break up H-bond aggregates.[1]
Base TEA, CarbonateCs2CO3 + TBAI Cesium effect increases solubility; TBAI (iodide source) catalyzes the reaction via Finkelstein mechanism.[2]
Temp RT60°C (Sealed Tube) Thermal energy is required to overcome the steric barrier of the C2-vinyl group.[2]

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Proceed with Caution. The C2-vinyl group is susceptible to radical polymerization or thermal rearrangement (Claisen-type) at high temperatures (>100°C).[1] If using microwave, limit to 80°C for 20 mins and ensure radical inhibitors (like BHT) are present if the reaction is radical-sensitive.[2]

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: This is likely the Vinyl-Polymerization byproduct or an Allylic Oxidation product.[1]

  • Prevention:[1][2] Degas your solvents thoroughly (sparge with Argon).[1][2] The vinyl group can auto-oxidize or polymerize in the presence of oxygen and trace metals.[2]

Q: Why does the amine react with aldehydes (Reductive Amination) but not carboxylic acids? A: Reductive amination proceeds via an Imine intermediate.[2] Formation of the imine is reversible and driven by equilibrium (water removal).[2] The steric bulk is less problematic for the planar imine formation than for the tetrahedral transition state of amide coupling.[2]

  • Tip: If amide coupling fails, consider reductive amination with the corresponding aldehyde, followed by oxidation (if an amide is strictly required, this is a difficult detour; usually better to stick to Protocol B).[2]

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from [2]

  • Dunetz, J. R., et al. (2016).[2] Amide Bond Formation: Beyond the Basics. Chemical Reviews.[1][2] (Discusses TFFH and Acid Fluoride utility for hindered amines).

  • Clayden, J., et al. (2012).[2] Organic Chemistry.[1][2][6][7][8][9] Oxford University Press.[1][2] (Fundamental principles of conformational analysis in tetrahydropyrans and stereoelectronic effects of ring oxygens).

  • Hale, K. J., et al. (2010).[2] Synthetic approaches to the 2,3-disubstituted tetrahydropyran motifs.[2] Organic Letters.[1][2] (Context on steric shielding in substituted pyrans).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Ethenyloxan-3-amine before handling.

Sources

Optimization

Resolving solubility issues of 2-Ethenyloxan-3-amine salts

Technical Support Center: Solubility Engineering for 2-Ethenyloxan-3-amine Salts Introduction: The Physicochemical Challenge Welcome to the Technical Support Center. You are likely here because you are encountering diffi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Engineering for 2-Ethenyloxan-3-amine Salts

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely here because you are encountering difficulties with 2-Ethenyloxan-3-amine (also known as 2-vinyltetrahydro-2H-pyran-3-amine).

This molecule presents a "perfect storm" for solubility and crystallization issues:

  • The Ether Ring (Oxane): Increases conformational flexibility, often leading to low-melting solids or oils.

  • The Vinyl Group (2-Ethenyl): Adds lipophilicity but introduces reactivity concerns (polymerization/oxidation) and limits the use of strong, oxidizing acids.

  • Basicity: While it readily forms salts, the lattice energy of these salts is often insufficient to overcome the solvation energy in common polar solvents, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.

This guide moves beyond basic recipes to provide a diagnostic and remediation framework for stabilizing this specific scaffold.

Part 1: Diagnostic Framework (The "Why")

Before attempting a new crystallization, identify your specific failure mode using the table below.

Failure ModeSymptomRoot CauseImmediate Action
Oiling Out Solution turns cloudy/milky; forms a bottom gum layer upon cooling.Supersaturation Gap: The metastable zone width is too narrow. The salt prefers an amorphous liquid state over an ordered crystal lattice due to flexible ether ring conformers.Do not cool further. Re-heat to dissolve. Add a seed crystal. Switch to a "Slower" anti-solvent addition.
Deliquescence Solid turns into a liquid paste upon exposure to air.Hygroscopicity: The Critical Relative Humidity (CRH) of the salt (likely HCl) is lower than ambient humidity. Common in ether-amine HCl salts.Switch counter-ion to a non-hygroscopic alternative (e.g., Tosylate , Fumarate ). Store in desiccator.
Degradation Salt discolors (yellow/brown) or shows new impurities on HPLC.Vinyl Reactivity: The ethenyl group is acid-sensitive (hydration) or radical-sensitive (polymerization).Avoid strong oxidizing acids (Nitric). Avoid high-temp drying. Use radical inhibitors (e.g., BHT) in trace amounts during crystallization.
No Precipitation Solution remains clear even at -20°C.High Solubility: The salt is too soluble in the chosen solvent (e.g., Methanol/Water).Switch to lower dielectric solvents (IPA, EtOAc). Use vapor diffusion techniques.

Part 2: Salt Selection Strategy

For 2-Ethenyloxan-3-amine, the counter-ion defines the material properties. Do not default to HCl if it fails; the ether oxygen often coordinates with protons, making HCl salts hygroscopic.

Recommended Counter-ions
  • p-Toluenesulfonic Acid (Tosylate):

    • Why: Adds aromatic bulk (pi-stacking) which rigidifies the lattice, preventing oiling out. Generally non-hygroscopic.

    • Best for: Final isolation and storage.

  • L-Tartaric Acid (or Dibenzoyl-L-Tartaric Acid):

    • Why: Excellent for Chiral Resolution . If your amine is racemic or low ee%, this salt often crystallizes one diastereomer preferentially.

  • Fumaric Acid:

    • Why: Forms H-bonded networks that bridge the amine and ether oxygen, stabilizing the crystal structure.

Decision Matrix: Selecting the Right Salt

SaltSelection Start Start: Free Base Amine Goal Goal? Start->Goal Resolution Chiral Resolution Goal->Resolution Need High ee% Stability Storage/Stability Goal->Stability Need Solid Form Tartrate Use Tartrate/Mandelate (Ethanol/Water) Resolution->Tartrate CheckHygro Is HCl Salt Hygroscopic? Stability->CheckHygro Try HCl First Tosylate Use Tosylate/Besylate (IPA/EtOAc) Switch Switch to Fumarate/Succinate Tosylate->Switch If too soluble HCl Use HCl (Anhydrous) (Et2O/Dioxane) CheckHygro->Tosylate Yes (Deliquescent) CheckHygro->HCl No (Stable) caption Figure 1: Strategic Salt Selection Flowchart for Ether-Amines

Part 3: Experimental Protocols

Protocol A: Controlled Crystallization (The "Anti-Oiling" Method)

Use this protocol if your salt comes out as a gum.

Reagents:

  • 2-Ethenyloxan-3-amine (Free Base)

  • p-Toluenesulfonic acid monohydrate (1.0 eq)[1]

  • Solvent A: Isopropyl Acetate (IPAc) or Ethyl Acetate (Good solubility for base, poor for salt)

  • Solvent B: Isopropanol (IPA) (Solubilizer)

Step-by-Step:

  • Dissolution: Dissolve the amine (1 g) in IPAc (5 mL).

  • Acid Addition: Dissolve p-TsOH (1 eq) in minimum warm IPA (approx 2 mL).

  • Mixing: Add the acid solution to the amine solution slowly at 50°C.

    • Critical: If cloudiness appears instantly and turns to oil, STOP. Add more IPA until clear.

  • Seeding (The Secret Weapon): Cool to 40°C. Add a tiny crystal of the desired salt (if available) or scratch the glass side vigorously.

  • Cooling: Cool to Room Temperature (RT) at a rate of 5°C per hour. Do not crash cool in ice.

  • Isolation: Filter the white solid. Wash with cold IPAc.

Protocol B: Remediation of "Oiled Out" Material

If you already have a flask full of gum/oil:

  • Re-heat: Heat the mixture until the oil layer dissolves back into the solvent (forming a homogeneous solution). You may need to add a small amount of polar solvent (Methanol or Ethanol).

  • Shear: While cooling, apply high-shear stirring (vigorous agitation). This breaks oil droplets, preventing them from coalescing and encouraging nucleation.

  • Sonication: If available, sonicate the solution as it enters the metastable zone (cloud point).

Part 4: Frequently Asked Questions (FAQs)

Q1: The vinyl group seems to be degrading during salt formation. The solid is turning yellow.

  • A: You are likely using an acid that is too strong or oxidizing, or the heat of neutralization is triggering polymerization.

    • Fix: Perform the salt formation at 0°C .

    • Fix: Use a weaker acid like Fumaric Acid or Maleic Acid .

    • Fix: Add 0.1% BHT (butylated hydroxytoluene) to the solvent system as a radical scavenger.

Q2: I need to determine the absolute stereochemistry (Cis vs Trans) of my 2-ethenyl and 3-amine groups.

  • A: Salt formation is excellent for this. The cis-isomer usually has significantly different solubility than the trans-isomer .

    • Action: Form the HBr salt (Hydrobromide). Br is heavy (high electron density) and facilitates X-Ray Crystallography for absolute structure determination.

Q3: Can I use Diethyl Ether/HCl?

  • A: Technically yes, but proceed with caution.[2] Ether-amines in Diethyl Ether/HCl often precipitate as amorphous, sticky powders that are highly hygroscopic.

    • Better Alternative: Use 4M HCl in Dioxane . Dioxane often solvates the crystal lattice better, yielding cleaner solids, though it is harder to remove.

Q4: My yield is low (<50%). Where is the rest?

  • A: Check the mother liquor. 2-Ethenyloxan-3-amine salts can be surprisingly soluble in organic solvents.

    • Fix: Cool the mother liquor to -20°C overnight.

    • Fix: Add a non-polar anti-solvent like Heptane or Hexane dropwise to the mother liquor to force precipitation.

Part 5: Troubleshooting Logic Workflow

Use this logic flow to navigate active experiments.

Troubleshooting Observation Observation: Salt Formation Started Gum Result: Sticky Gum/Oil Observation->Gum Precipitate Result: White Solid Observation->Precipitate NoSolid Result: Clear Solution Observation->NoSolid Heat Re-heat to Dissolve Gum->Heat Conc Concentrate Volume NoSolid->Conc Seed Add Seed Crystal + Slow Cool Heat->Seed Seed->Precipitate AntiSolv Add Anti-Solvent (MTBE/Heptane) Conc->AntiSolv AntiSolv->Gum Added too fast AntiSolv->Precipitate caption Figure 2: Real-time Troubleshooting Logic for Amine Salt Crystallization

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and counter-ion properties).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press. (See Chapter 10 on Crystallization and Salt Selection).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Crucial for separating cis/trans or enantiomers of the amine).[4]

  • Organic Chemistry Portal. (n.d.). Synthesis of Amines - Reductive Amination & Salt Formation. (General methodologies for amine handling). Link

  • ScienceMadness Discussion Archives. (2013). Selecting chiral acids for resolution of amines. (Practical, bench-level insights on trial-and-error screening). Link

Sources

Troubleshooting

Technical Support Center: Optimization of Column Chromatography for 2-Ethenyloxan-3-amine Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-Ethenyloxan-3-amine (also known as 2-v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-Ethenyloxan-3-amine (also known as 2-vinyltetrahydropyran-3-amine). This molecule presents a unique chromatographic profile: it is a highly polar, basic primary aliphatic amine that also contains an ether linkage and a potentially sensitive vinyl group.

Below, you will find a mechanistic breakdown of common purification failures, a troubleshooting Q&A, self-validating experimental protocols, and comprehensive data comparisons to ensure your workflows are robust and reproducible.

Part 1: The Causality of Amine Streaking (Mechanism)

The most common failure mode when purifying aliphatic amines like 2-Ethenyloxan-3-amine on standard normal-phase silica gel is severe band broadening, commonly referred to as "streaking."

The Chemical Causality: Standard silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH), which exhibit a pKa ranging from approximately 4.0 to 6.8[1]. 2-Ethenyloxan-3-amine is a moderately strong base, with its conjugate acid possessing a pKa of approximately 10.5. When this basic amine is loaded onto bare silica, it undergoes protonation. This creates a strong ion-pair complex (ammonium silicate) and extensive hydrogen bonding with the stationary phase.

To resolve this, the silica must be "deactivated." By introducing a basic modifier such as Triethylamine (TEA, pKa 10.75)[2] or Ammonia (pKa 9.25)[3] into the mobile phase, these additives competitively bind to the acidic silanol sites. This masks the stationary phase's acidity, allowing the target 2-Ethenyloxan-3-amine to elute as a sharp, symmetrical band.

Mechanism Silica Bare Silica Gel (Acidic Silanols) Interaction Ion-Pairing & H-Bonding (Severe Streaking) Silica->Interaction Loads onto Deactivated Deactivated Silica (Silanols Blocked) Silica->Deactivated Pre-treated with Amine 2-Ethenyloxan-3-amine (Basic) Amine->Interaction Binds tightly Elution Sharp Elution of Target Amine Amine->Elution Weak interaction Modifier Basic Modifier (TEA or NH3) Modifier->Deactivated Competitively binds Deactivated->Elution Allows

Mechanistic pathway of silanol-amine interactions and silica deactivation.

Part 2: Troubleshooting Guides & FAQs

Q1: My 2-Ethenyloxan-3-amine is streaking across the entire TLC plate and column. How do I fix this? A1: You must deactivate the silica. Modify your eluent by adding 1–5% TEA or 1–10% methanolic ammonia[4]. Crucially, you must also pre-treat (flush) the column with this basic solvent before loading your sample. If the column is not pre-equilibrated, the amine will irreversibly bind to the top layer of the silica.

Q2: I used TEA to fix the streaking, but now I cannot remove the residual TEA from my purified product. What should I do? A2: TEA has a boiling point of 89.5 °C[5], which makes it notoriously difficult to remove from low-molecular-weight, volatile amines like 2-Ethenyloxan-3-amine without co-evaporating your product. Switch your mobile phase to a Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonia system (e.g., 90:9:1). Ammonia boils at -33.3 °C[6] and is easily removed under mild reduced pressure, leaving your product uncontaminated.

Q3: Is the vinyl group of 2-Ethenyloxan-3-amine sensitive to these basic conditions? A3: No. The vinyl group and the tetrahydropyran ring are highly stable under the mildly basic conditions provided by TEA or ammonia. However, you should avoid highly acidic environments, which could promote unwanted hydration or polymerization of the vinyl moiety.

Q4: What if normal-phase silica with basic modifiers still results in poor recovery? A4: If deactivation fails, the stationary phase itself must be changed. Switch to Amine-functionalized silica (NH2-silica) or basic Alumina, which are specifically effective for the separation and purification of stubborn amines[4].

Workflow Start Start: Amine Purification TLC Run TLC on Bare Silica Start->TLC Check1 Is streaking present? TLC->Check1 AddTEA Add 1-5% TEA Check1->AddTEA Yes Success Proceed with Column Check1->Success No Check2 Is TEA removal an issue? AddTEA->Check2 UseNH3 Switch to DCM/MeOH/NH3 Check2->UseNH3 Yes Check3 Still poor resolution? Check2->Check3 No UseNH3->Check3 AltPhase Use NH2-Silica/Alumina Check3->AltPhase Yes Check3->Success No AltPhase->Success

Troubleshooting decision tree for 2-Ethenyloxan-3-amine chromatography.

Part 3: Quantitative Data Presentation

Table 1: Stationary Phase Comparison for 2-Ethenyloxan-3-amine
Stationary PhasePrimary Retention MechanismSuitability for Target MoleculeCost / Accessibility
Bare Silica (Normal Phase) Adsorption / H-bondingPoor (Severe streaking without modifiers)Low / High
Amine-Functionalized Silica Adsorption (Deactivated)Excellent (No modifiers needed)High / Medium
Basic Alumina AdsorptionGood (Inherently less acidic than silica)Medium / High
C18 (Reverse Phase) Hydrophobic PartitioningModerate (Requires buffered mobile phase)High / High
Table 2: Mobile Phase Modifier Comparison
ModifierpKa (Conjugate Acid)Boiling Point (°C)Volatility / Removal EaseRecommendation
Triethylamine (TEA) 10.7589.5Moderate (Can co-distill or leave residue)Use only if product is high-boiling.
Methanolic Ammonia 9.25-33.3 (NH3)High (Easily removed under vacuum)Optimal for volatile amines.
Diethylamine (DEA) 10.9855.5High (Easily removed)Good alternative to TEA.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocol utilizes a self-validating feedback loop to guarantee the column is properly prepared before the precious sample is committed.

Protocol: Volatile Amine Elution via DCM/MeOH/NH3

This method is optimized for 2-Ethenyloxan-3-amine to prevent product loss during post-column concentration.

Step 1: Solvent Preparation & Validation

  • Prepare a solvent mixture of Dichloromethane (DCM), Methanol (MeOH), and concentrated aqueous Ammonium Hydroxide (NH4OH) in a 90:9:1 (v/v/v) ratio.

  • Self-Validation Check: Spot a drop of the prepared solvent mixture onto universal pH indicator paper. The paper must register a pH > 9. If it does not, the ammonia concentration is insufficient to deactivate the silica.

Step 2: Column Packing & Pre-treatment

  • Slurry-pack the silica gel column using the prepared basic solvent system.

  • Flush the packed column with a minimum of 3 Column Volumes (CV) of the basic solvent.

  • Self-Validation Check: Collect a few drops of the flow-through from the bottom of the column and test it with pH paper. The column is fully deactivated ONLY when the flow-through pH matches the input solvent pH (> 9). If the flow-through is neutral, the silanol groups are still consuming the ammonia; continue flushing until basicity is achieved.

Step 3: Sample Loading

  • Dissolve the 2-Ethenyloxan-3-amine in the absolute minimum volume of the basic eluent.

  • Carefully load the sample onto the deactivated silica bed to ensure a narrow loading band.

Step 4: Elution & Orthogonal Monitoring

  • Elute the column using the basic solvent system, collecting appropriately sized fractions.

  • Self-Validation Check: Spot the fractions on a TLC plate. To ensure the integrity of the entire molecule, use orthogonal staining:

    • Ninhydrin Stain: Validates the presence of the primary amine (turns purple/pink).

    • Potassium Permanganate (KMnO4) Stain: Validates the presence of the intact vinyl group (turns yellow against a purple background).

Part 5: References

  • Flash Column Chromatography - University of Rochester. Available at:

  • Triethylamine - Wikipedia - Wikipedia. Available at:

  • Triethylamine: Versatile Catalyst in Chemistry - PatSnap. Available at:

  • Ammonia - Wikipedia - Wikipedia. Available at:

  • Ammonia | NH3 | CID 222 - PubChem - NIH. Available at:

  • pH Relationship Using Physically Adsorbed Proteins on Silica Gel - ChromSoc. Available at:

  • An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - SciSpace. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in 2-Ethenyloxan-3-amine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of highly functionalized chiral building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of highly functionalized chiral building blocks. 2-Ethenyloxan-3-amine (PubChem CID 124709870)[1] is a prime example of a molecule that requires precise handling. It possesses two contiguous stereocenters (C2 and C3) that are highly sensitive to reaction conditions.

This guide is designed to help researchers and drug development professionals understand the causality behind the racemization of this specific amine and implement field-proven, self-validating protocols to preserve its chiral integrity.

Structural Vulnerabilities & Causality

To prevent racemization, we must first understand the mechanistic vulnerabilities of the molecule:

  • The C3 Chiral Amine: The primary amine at C3 is susceptible to racemization via imine-enamine tautomerization. If the amine is transiently oxidized or converted into a Schiff base during reductive amination, the C3

    
    -proton becomes highly acidic, allowing non-selective reprotonation[2].
    
  • The C2 Allylic/Anomeric Ether: The C2 position is uniquely vulnerable because it is flanked by an ether oxygen and a vinyl (ethenyl) group. Under strong Lewis/Brønsted acidic conditions, or in the presence of transition metals, this position can ionize to form a resonance-stabilized oxocarbenium ion or a

    
    -allyl metal complex, leading to epimerization (diastereomerization)[3][4].
    

TroubleshootingWorkflow Start Identify Racemization in 2-Ethenyloxan-3-amine CheckCond Analyze Reaction Conditions Start->CheckCond IsAcidic Strong Lewis/Bronsted Acid? CheckCond->IsAcidic IsBasic Strong Base + Carbonyl? CheckCond->IsBasic IsMetal Transition Metal Catalyst (Pd, Ir, Ru)? CheckCond->IsMetal PathAcid C2 Epimerization via Oxocarbenium Ion IsAcidic->PathAcid Yes PathBase C3 Racemization via Imine-Enamine Tautomerism IsBasic->PathBase Yes PathMetal C2 Allylic Ionization (pi-Allyl Complex) IsMetal->PathMetal Yes SolAcid Buffer pH to 6-8 Use Mild Reagents PathAcid->SolAcid SolBase Use Bulky Protecting Groups Limit Base Concentration PathBase->SolBase SolMetal Change Catalyst or Add Pi-Acceptor Ligands PathMetal->SolMetal

Troubleshooting workflow for identifying and preventing racemization pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-Ethenyloxan-3-amine lose its enantiomeric purity during reductive amination? A: Reductive amination involves the formation of a Schiff base (imine) intermediate. Once the imine forms at C3, the


-proton becomes significantly more acidic. In the presence of basic additives, this proton can be abstracted, leading to an achiral enamine intermediate[2]. Upon reprotonation and subsequent reduction, the stereocenter is re-established non-selectively, resulting in a racemate.
Solution: Use mild, pH-buffered conditions (pH 5–6) with weak acids like acetic acid to accelerate imine reduction before tautomerization can occur. Utilize fast-acting reducing agents like sodium triacetoxyborohydride (STAB).

Q2: I am using a Palladium catalyst for a downstream step, and I observe epimerization at the C2 position. What is the mechanism? A: The C2 position is uniquely vulnerable because it is both an allylic position (due to the vinyl group) and adjacent to the pyran oxygen. Transition metals like Palladium and Iridium can insert into the allylic C-O bond or activate the alkene to form a transient


-allyl metal complex[3][4]. When the complex resolves, it can close from either face, leading to epimerization at C2.
Solution: Avoid Pd(0) catalysts if the allylic ether is unprotected. If transition metals must be used, tightly coordinating ligands (e.g., bidentate phosphines) can reduce the vacant coordination sites required for 

-allyl formation.

Q3: How do I prevent racemization when coupling 2-Ethenyloxan-3-amine to a carboxylic acid? A: Strong, non-sterically hindered bases can increase the rate of racemization by deprotonating sensitive intermediates[5]. Furthermore, high temperatures accelerate the degradation of the stereocenter. Solution: Use stoichiometric amounts of sterically hindered bases (e.g., DIPEA) and employ racemization-suppressing coupling additives like Oxyma Pure or HOBt[5]. Keep the reaction temperature at or below 0°C during the initial activation phase.

MechanisticPathway Amine Chiral Amine (C3 Stereocenter) Imine Imine Intermediate (Schiff Base) Amine->Imine + Carbonyl - H2O Enamine Achiral Enamine (Loss of C3 Chirality) Imine->Enamine Base (Deprotonation) Racemate Racemic Amine (Upon Hydrolysis) Imine->Racemate Reduction/ Hydrolysis Enamine->Imine Reprotonation (Non-selective)

Mechanism of C3 racemization via imine-enamine tautomerization.

Quantitative Data & Reaction Parameters

To standardize your approach, adhere to the following parameter guidelines when designing reactions involving 2-Ethenyloxan-3-amine.

ParameterHigh Racemization RiskLow Racemization RiskMechanistic Rationale
Temperature > 40°C0°C to 25°CHigher thermal energy overcomes the activation barrier for enamine formation and oxocarbenium generation[5].
Base Choice Unhindered (e.g., NaOH, Et

N)
Hindered (e.g., DIPEA, 2,6-lutidine)Hindered bases prevent efficient deprotonation of the sterically congested C3

-proton[5].
Solvent Polarity Highly polar, protic (e.g., MeOH + Acid)Aprotic, low polarity (e.g., DCM, THF)Protic solvents can stabilize ionic intermediates like oxocarbenium ions at C2, facilitating ring-opening[5].
Coupling Additives NoneOxyma Pure, HOBtSuppresses over-activation and limits base-catalyzed side reactions during amide bond formation[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure the chiral integrity of 2-Ethenyloxan-3-amine is maintained throughout synthetic modifications.

Protocol A: Safe N-Boc Protection (Minimizing C2/C3 Epimerization)

Objective: Protect the primary amine without triggering C2 oxocarbenium formation or C3 deprotonation.

  • Preparation: Dissolve 2-Ethenyloxan-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere. Rationale: Aprotic solvents prevent the stabilization of ionic ring-opened intermediates.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc

    
    O) dropwise over 10 minutes.
    
  • Base Addition: Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA). Crucial: Do not use DMAP, as strong nucleophilic catalysts can trigger unwanted side reactions at the allylic center.

  • Reaction: Stir for 2 hours at 0°C, then slowly allow the mixture to warm to room temperature.

  • Self-Validating Quench: Quench the reaction with saturated aqueous NH

    
    Cl to maintain a near-neutral pH. Avoid strong aqueous acids (like 1M HCl) which will immediately trigger oxocarbenium formation at the C2 allylic ether.
    
  • Verification: Perform chiral HPLC of the crude organic layer to verify that the enantiomeric excess (ee) remains >98% before proceeding to downstream steps[5].

Protocol B: Amide Coupling with Minimal Racemization

Objective: Couple the amine to a carboxylic acid without base-catalyzed degradation.

  • Pre-activation: In a separate vessel, dissolve the carboxylic acid (1.2 eq) in DMF. Add 1.2 equivalents of Oxyma Pure and 1.2 equivalents of Diisopropylcarbodiimide (DIC). Allow the mixture to pre-activate for 5 minutes at 0°C[5].

  • Coupling: Add the pre-activated mixture dropwise to a solution of 2-Ethenyloxan-3-amine (1.0 eq) in DMF at 0°C.

  • Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Washing: Wash the organic extract with 5% NaHCO

    
     and brine to remove excess reagents and byproducts.
    
  • Verification: Conduct LC-MS analysis to confirm complete consumption of the amine. Quantify the diastereomeric ratio (dr) of the resulting amide using chiral HPLC to ensure the coupling additives successfully suppressed racemization[5].

References

Sources

Troubleshooting

Alternative solvents for crystallization of 2-Ethenyloxan-3-amine

Technical Support Center: Crystallization Process Development Subject: Optimization & Troubleshooting for 2-Ethenyloxan-3-amine (2-Vinyltetrahydro-2H-pyran-3-amine) Ticket ID: CRY-PYR-004 Status: Open Assigned Specialist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Process Development Subject: Optimization & Troubleshooting for 2-Ethenyloxan-3-amine (2-Vinyltetrahydro-2H-pyran-3-amine) Ticket ID: CRY-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Challenge of the "Oily Amine"

You are likely encountering difficulty crystallizing 2-Ethenyloxan-3-amine because, like many low-molecular-weight functionalized heterocycles, its free base form exhibits a low melting point and high conformational flexibility. The presence of the vinyl group (ethenyl) at position 2 adds lipophilicity, while the amine at position 3 provides hydrogen bond donor/acceptor capability.

This duality often leads to "Oiling Out" (Liquid-Liquid Phase Separation) rather than nucleation.[1] Furthermore, the vinyl group adjacent to the cyclic ether oxygen creates sensitivity to aqueous acids (potential for ring opening or hydration), necessitating strict control over solvent acidity and water content.

This guide provides a protocol to transition from "oiling out" to controlled crystallization using Green Chemistry principles.

Module 1: Solvent Selection & Green Alternatives

User Question: My standard solvents (DCM/Hexane) are giving me oils, and EHS wants me to reduce chlorinated solvent use. What are the high-performance alternatives?

Technical Response: For this molecule, you need a solvent system that balances the polarity of the amine with the lipophilicity of the vinyl-pyran ring. We are moving away from ICH Class 1/2 solvents toward Class 3 (Green) alternatives that offer better thermal stability and selectivity.

Solvent Substitution Table
Traditional Solvent (Avoid)Recommended Green Alternative Technical Rationale for 2-Ethenyloxan-3-amine
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF has a higher boiling point (80°C vs 40°C), allowing for wider temperature cycling to induce nucleation. It dissolves the free base well but allows for salt precipitation upon acid addition.
Diethyl Ether Cyclopentyl Methyl Ether (CPME) CPME is hydrophobic (resists water intake), has low peroxide formation risk (critical for vinyl stability), and significantly higher flash point.
Hexane / Pentane Heptane or Isooctane Heptane has a higher boiling point, preventing "skinning" (crust formation) during evaporation. It acts as a superior anti-solvent for amine salts.
Methanol Isopropanol (IPA) or Ethanol IPA reduces solubility just enough compared to MeOH to force crystallization of salts, rather than keeping them in solution.

Module 2: The "Cheat Code" – Salt Formation

User Question: I cannot get the free base to solidify. It remains a viscous yellow oil.

Technical Response: Attempting to crystallize the free base of a small, chiral amino-ether is thermodynamically unfavorable due to low lattice energy. You must increase the lattice energy by forming a salt.

Warning: The vinyl group is acid-sensitive. Avoid strong aqueous acids which may hydrate the double bond. Use anhydrous organic acids.

Recommended Salt Screens
  • Oxalate Salt (High Success Rate): Oxalic acid often forms tight, crystalline networks with ether-amines via bidentate hydrogen bonding.

  • Tartrate Salt: Excellent for chiral resolution if your material is racemic.

  • Hydrochloride (Anhydrous): Use HCl in IPA or Dioxane. Do not use aqueous HCl.

Protocol: Anti-Solvent Crystallization of the Oxalate Salt
  • Dissolution: Dissolve 1.0 eq of 2-Ethenyloxan-3-amine (oil) in 5 volumes of 2-MeTHF or Ethyl Acetate .

  • Acid Addition: Separately dissolve 1.0 eq of anhydrous Oxalic Acid in minimal warm Ethanol .

  • Mixing: Add the acid solution dropwise to the amine solution at 40°C.

    • Observation: You should see immediate turbidity (cloudiness).

  • Nucleation: If an oil forms (gum at the bottom), reheat to 60°C until clear.

  • Anti-Solvent: Slowly add Heptane (warm) until the solution is slightly turbid.

  • Cooling: Cool slowly (10°C/hour) to Room Temperature, then to 0°C.

    • Why? Slow cooling prevents the trapping of impurities inside the crystal lattice.

Module 3: Troubleshooting "Oiling Out" (LLPS)

User Question: Even with the salt, I see droplets forming instead of crystals. Why?

Technical Response: This is Liquid-Liquid Phase Separation (LLPS). It happens when the metastable limit is hit before the nucleation limit. The system finds it energetically easier to separate into an amorphous oil than to organize into a crystal.

The Fix: The "Seeding at Cloud Point" Technique

Do not cool rapidly. You must seed the mixture in the metastable zone.

Visualizing the Troubleshooting Logic:

CrystallizationLogic Start Start: Solution is Clear at 60°C Check1 Cool to 40°C Start->Check1 Decision1 Appearance? Check1->Decision1 Oiling Oiling Out (Droplets) Decision1->Oiling Droplets visible Cloudy Cloudy/Turbid Decision1->Cloudy Uniform Haze Clear Remains Clear Decision1->Clear Transparent Action_Oil 1. Reheat to dissolve oil 2. Add 5% more Polar Solvent 3. Add SEEDS immediately Oiling->Action_Oil Action_Cloud HOLD Temperature Add Seeds Stir gently for 1 hour Cloudy->Action_Cloud Action_Clear Add Anti-Solvent (Heptane) dropwise until Cloud Point Clear->Action_Clear Action_Clear->Check1 Loop

Figure 1: Decision tree for managing phase separation during cooling crystallization.

Module 4: Stability & Storage (The Vinyl Factor)

User Question: My crystals turned brown after a week. Is the vinyl group reacting?

Technical Response: Yes. The vinyl group is electron-rich and prone to oxidation or polymerization, especially if traces of radical initiators (peroxides from ethers) are present.

Stability Protocol:

  • Peroxide Test: Ensure your ether solvents (CPME, 2-MeTHF) are peroxide-free before use.

  • Anti-Oxidant: Add 0.05% BHT (Butylated hydroxytoluene) to the crystallization mother liquor. It will not co-crystallize but protects the surface during filtration.

  • Drying: Dry the crystals under vacuum at <40°C . High heat can induce polymerization of the vinyl group.

References & Authoritative Sources

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al.[2] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[2] Green Chem., 2008, 10 , 31-36.[2]

  • CHEM21 Solvent Selection Guide : Prat, D., et al.[3][4] "CHEM21 selection guide of classical- and less classical-solvents."[4] Green Chem., 2016, 18 , 288-296.[4]

  • Oiling Out Mechanisms : Veverka, M. "Troubleshooting Crystallization: Oiling Out." Chem. Eng. Technol., 2013. (General principle reference for LLPS).

  • Amine Salt Formation : Stahl, P. H., & Wermuth, C. G. (Eds.).[1][5][6] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (Standard text for salt selection).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: IR Spectroscopic Profiling of 2-Ethenyloxan-3-amine

Executive Summary 2-Ethenyloxan-3-amine (also known as 3-amino-2-vinyltetrahydropyran) is a high-value chiral building block, often employed in the synthesis of complex glycosidase inhibitors and macrolide antibiotics. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethenyloxan-3-amine (also known as 3-amino-2-vinyltetrahydropyran) is a high-value chiral building block, often employed in the synthesis of complex glycosidase inhibitors and macrolide antibiotics. Its structural duality—possessing both a reactive vinyl group and a basic amine on a tetrahydropyran (oxane) scaffold—presents unique challenges in spectroscopic characterization.

This guide provides a definitive infrared (IR) spectroscopic profile of 2-Ethenyloxan-3-amine. Unlike standard spectral libraries, this document focuses on comparative discrimination : how to use IR to distinguish the target molecule from its immediate synthetic precursors (non-aminated vinyl oxanes) and common byproducts (over-hydrogenated ethyl analogs).

Theoretical Spectral Profile & Characteristic Peaks

The IR spectrum of 2-Ethenyloxan-3-amine is a superposition of three distinct functional group signatures: the primary amine , the vinyl alkene , and the cyclic ether (oxane) .

Predicted Characteristic Peaks (Free Base)
Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic Value
Primary Amine N-H Stretch (Asym/Sym)3380 – 3290 Medium, BroadHigh: Appears as a doublet. Distinguishes from non-amine precursors.
Vinyl Group =C-H Stretch3095 – 3075 WeakHigh: Diagnostic for unsaturation. Absent in ethyl analogs.
Alkyl Backbone C-H Stretch (

)
2980 – 2850StrongLow: Present in all analogs.
Vinyl Group C=C Stretch1645 – 1635 MediumCritical: Overlaps with N-H bend but is sharper. Confirms vinyl integrity.
Primary Amine N-H Scissoring (Bend)1620 – 1590 MediumHigh: Often appears as a shoulder or distinct peak lower than C=C stretch.
Cyclic Ether C-O-C Asym. Stretch1095 – 1075 Very StrongMedium: Characteristic of the oxane ring size.
Vinyl Group =C-H Out-of-Plane Wag990 & 910 StrongDefinitive: Two sharp bands specific to terminal vinyl groups (

).

Technical Note: In the cis-isomer, intramolecular hydrogen bonding between the


-amine and the 

-oxygen may cause the N-H stretching bands to shift to lower wavenumbers (

) and broaden significantly compared to the trans-isomer.

Comparative Analysis: Target vs. Alternatives

In a synthesis workflow, the "alternatives" are the chemical species you are trying to avoid or detect. IR spectroscopy is particularly powerful here for rapid "Go/No-Go" decision making without waiting for NMR.

Scenario A: Monitoring Amination (Target vs. Precursor)

Alternative 1: 2-Vinyltetrahydropyran-3-one (Ketone Precursor) or 2-Vinyltetrahydropyran (Non-functionalized).

  • The Challenge: Confirming the introduction of the nitrogen functionality while preserving the vinyl group.

  • Spectral Differentiator:

    • Precursor: Shows a strong Carbonyl (

      
      ) peak at 1715–1725 
      
      
      
      (if ketone).
    • Target: Carbonyl peak disappears . New bands appear at 3300–3400

      
        (N-H stretch) and 1590–1620 
      
      
      
      (N-H bend).
    • Commonality: Both retain the Vinyl C=C stretch at ~1640

      
      .
      
Scenario B: Purity Check (Target vs. Over-Reduced Impurity)

Alternative 2: 2-Ethyloxan-3-amine (Hydrogenated Impurity).

  • The Challenge: During reductive amination or deprotection, the vinyl group is susceptible to accidental hydrogenation, forming the ethyl analog.

  • Spectral Differentiator:

    • Impurity (Ethyl): The spectrum becomes "cleaner" in the alkene region. The sharp bands at 3080

      
        (=C-H) and 990/910 
      
      
      
      (Vinyl wag) vanish completely .
    • Target: Must retain the strong "fingerprint" bands at 990/910

      
      .
      
Comparative Data Summary
FeatureTarget: 2-Ethenyloxan-3-amineAlt 1: 2-Vinyltetrahydropyran (Precursor)Alt 2: 2-Ethyloxan-3-amine (Impurity)
3300-3400

Present (Doublet) AbsentPresent (Doublet)
3080

Present Present Absent
1720

AbsentAbsent (or Present if Ketone)Absent
1640

Present (C=C) Present (C=C) Absent
990 / 910

Strong Strong Absent

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures high reproducibility for liquid amine samples using Attenuated Total Reflectance (ATR).

Methodology
  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond is preferred for amines to prevent crystal etching).

    • Resolution:

      
      .
      
    • Scans: 32 (Sample) / 32 (Background).

  • Sample Preparation (Neat Liquid):

    • Ensure the sample is free of solvent (DCM/Ether), as solvent peaks (e.g., DCM at

      
      ) interfere with the vinyl wag region.
      
    • Place 10-20

      
      L of the neat oil directly onto the ATR crystal.
      
  • Data Acquisition:

    • Record the background spectrum (air).

    • Apply pressure clamp to ensure uniform contact.

    • Record sample spectrum.[1][2][3]

  • Post-Processing:

    • Perform Baseline Correction (Rubberband method).

    • Normalize intensity to the C-H stretch at

      
       for comparative overlay.
      
Validation Step (Self-Check)
  • Is the peak at 2350

    
     present? If yes, atmospheric 
    
    
    
    compensation failed. Re-run background.
  • Is the region 3000-3500

    
     totally flat? If yes, verify the amine functionality; you may have the precursor.
    

Visualization of Spectral Logic

The following diagrams illustrate the logical flow for assigning peaks and determining product purity.

Diagram 1: Spectral Fingerprinting Workflow

SpectralLogic Start Analyze Spectrum (2-Ethenyloxan-3-amine) Region1 Region: > 3000 cm-1 Start->Region1 Region2 Region: 1600 - 1700 cm-1 Start->Region2 Region3 Region: 900 - 1000 cm-1 Start->Region3 CheckNH Doublet @ 3300-3400? (N-H Stretch) Region1->CheckNH CheckVinylH Peak @ ~3080? (=C-H Stretch) Region1->CheckVinylH CheckCC Band @ ~1640? (C=C Stretch) Region2->CheckCC CheckNHBend Shoulder @ ~1600? (N-H Bend) Region2->CheckNHBend CheckWag Strong Peaks @ 990 & 910? (Vinyl Wag) Region3->CheckWag Result Confirmed Structure: 2-Ethenyloxan-3-amine CheckNH->Result CheckVinylH->Result CheckCC->Result CheckWag->Result

Caption: Logical decomposition of the IR spectrum into functional group verification steps.

Diagram 2: QC Decision Tree (Synthesis Monitoring)

QCDecision Sample Crude Reaction Mixture Check1 Check 1720 cm-1 (C=O) Sample->Check1 Check2 Check 990/910 cm-1 (Vinyl) Check1->Check2 Absent Precursor Precursor Present (Incomplete Reaction) Check1->Precursor Strong Peak Impurity Impurity: Ethyl Analog (Over-Reduction) Check2->Impurity Absent Target Target: 2-Ethenyloxan-3-amine (Pure) Check2->Target Strong Peaks

Caption: Rapid Quality Control decision tree for monitoring the synthesis of 2-Ethenyloxan-3-amine.

References

  • National Institute of Standards and Technology (NIST). Tetrahydropyran - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Amines. Chemistry LibreTexts, 2024. Available at: [Link]

  • ResearchGate. IR Spectra of Vinyl Acetate and Derivatives (Comparative Vinyl Data). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Pyrrolidine Analogs versus 2-Ethenyloxan-3-amine

Introduction: Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. An ideal scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. An ideal scaffold should be synthetically tractable and offer multiple vectors for chemical modification, allowing for the fine-tuning of pharmacological properties. The five-membered pyrrolidine ring is a quintessential example of such a privileged structure, found at the heart of numerous natural products and FDA-approved drugs.[1][2] Its success stems from its conformational flexibility and its ability to present substituents in a precise three-dimensional arrangement to engage with biological targets.[3]

This guide provides a comparative analysis of the well-established pyrrolidine scaffold against the novel, and largely unexplored, 2-ethenyloxan-3-amine framework. While pyrrolidine analogs boast a vast and diverse portfolio of biological activities, the bioactivity of the 2-ethenyloxan-3-amine scaffold remains uncharacterized in public-domain literature. Therefore, this document will serve two purposes: first, to review the established bioactivity of pyrrolidine analogs, and second, to postulate the potential therapeutic applications of 2-ethenyloxan-3-amine based on a structural and functional group analysis, providing a roadmap for its future investigation.

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrrolidine ring is a five-membered saturated heterocycle containing a single nitrogen atom. This simple structure is a cornerstone in drug design, largely due to its stereochemical complexity and its role as a versatile pharmacophore.[1] The non-planarity of the ring allows it to adopt various "puckered" conformations, enabling it to fit into a wide variety of protein binding sites.[3]

Established Biological Activities of Pyrrolidine Analogs

Pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of diseases.[1][2]

  • Anticancer Activity: A multitude of pyrrolidine-containing compounds have shown potent antiproliferative effects against various cancer cell lines.[4][5] For instance, certain polysubstituted pyrrolidines have been shown to induce cell cycle arrest and apoptosis in human cancer cells, with IC50 values in the low micromolar range.[5]

  • Enzyme Inhibition: The pyrrolidine scaffold is a key component in many enzyme inhibitors. A prominent example is the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, known as "gliptins," which are used for the treatment of type 2 diabetes.[6] The pyrrolidine moiety often plays a crucial role in binding to the S1 pocket of the enzyme.[7]

  • Antiviral and Antimicrobial Activity: Pyrrolidine analogs have been developed as potent antiviral agents, including treatments for Hepatitis C and HIV.[8][9] Additionally, various derivatives exhibit significant antibacterial and antifungal properties.[1]

  • Central Nervous System (CNS) Activity: The scaffold is present in drugs targeting CNS disorders. For example, certain derivatives act as ligands for serotonin and dopamine receptors, while others show anticonvulsant properties.[3][10]

The biological versatility of this scaffold is summarized in the table below.

Biological Activity Therapeutic Area Mechanism of Action (Examples) References
AnticancerOncologyInduction of apoptosis, Cell cycle arrest[4][5]
Anti-inflammatoryInflammationCyclooxygenase (COX) inhibition[8]
AntiviralInfectious DiseaseInhibition of viral replication proteins (e.g., NS5A)[8]
AnticonvulsantNeurologyModulation of ion channels[3]
Enzyme InhibitionMetabolic DiseaseDPP-4 Inhibition[2][6]
AntimicrobialInfectious DiseaseDisruption of microbial cell processes[1]

The 2-Ethenyloxan-3-amine Scaffold: A Frontier of Chemical Biology

In stark contrast to the well-documented pyrrolidine ring, 2-ethenyloxan-3-amine represents a novel chemical entity with no published bioactivity data. However, a systematic deconstruction of its structure allows for the formulation of compelling hypotheses regarding its potential biological roles. The scaffold is composed of three key functional components: a tetrahydropyran (THP) ring, a primary amine, and a vinyl (ethenyl) group.

Key functional components of 2-ethenyloxan-3-amine.
Postulated Bioactivity Based on Structural Components
  • The Tetrahydropyran (THP) Ring: The THP ring is considered a "privileged scaffold" in its own right.[11] As a bioisostere of cyclohexane, it reduces lipophilicity, which can improve a compound's pharmacokinetic profile.[11] The ring oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[11] THP-containing molecules have shown a wide range of activities, including use as kinase inhibitors, anticancer agents, and monoamine reuptake inhibitors.[12][13][14] The presence of this ring suggests that 2-ethenyloxan-3-amine could exhibit similar activities.

  • The Primary Amine: The amine group is one of the most common functional groups in pharmaceuticals.[15] It is basic and typically protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a receptor binding pocket.[16][17] It can also serve as a hydrogen bond donor.[15] This group is a critical anchor for molecular recognition and is fundamental to the activity of many drugs, including ligands for 5-HT1A receptors.[18]

  • The Ethenyl (Vinyl) Group: The vinyl group is an unsaturated moiety that can participate in several types of interactions. It can form van der Waals interactions within hydrophobic pockets. More significantly, it can act as a Michael acceptor or a covalent "warhead" that forms an irreversible bond with nucleophilic residues like cysteine or serine on a target protein.[19] This covalent targeting is a strategy used to achieve high potency and prolonged duration of action in drug design.[19]

Comparative Structural Analysis

FeaturePyrrolidine2-Ethenyloxan-3-amine (THP-based)
Ring Size 5-membered6-membered
Heteroatoms 1 (Nitrogen)2 (Oxygen, Nitrogen)
Flexibility High (Envelope/Twist conformations)Moderate (Chair/Boat/Twist-boat)
Polarity ModerateHigher (due to ether oxygen)
H-bond Acceptors 1 (Nitrogen)2 (Nitrogen, Oxygen)
H-bond Donors 1 (N-H, if unsubstituted)2 (from NH2)
Key Feature Proven scaffold, stereochemically richPrivileged THP core, reactive vinyl group

Proposed Experimental Workflows for Comparative Bioactivity Screening

To empirically determine the bioactivity of 2-ethenyloxan-3-amine and compare it to a representative pyrrolidine analog, a tiered screening approach is recommended. This workflow provides a self-validating system, starting with broad cytotoxicity assessments and moving towards more specific mechanistic assays.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Based & Phenotypic Screening cluster_2 Phase 3: Data Analysis & SAR Postulation A Synthesize & Characterize 2-Ethenyloxan-3-amine & Pyrrolidine Analog B Cytotoxicity Assessment (MTT & LDH Assays) A->B C Determine IC50 values across cancer cell panel B->C D Enzyme Inhibition Screening (e.g., Kinases, Proteases, DPP-4) C->D If cytotoxic E Antimicrobial Susceptibility Testing (MIC determination) C->E If not cytotoxic F Receptor Binding Assays (e.g., CNS receptors) C->F If not cytotoxic G Compare IC50/MIC/Ki values D->G E->G F->G H Identify 'Hit' Activities G->H I Postulate Structure-Activity Relationships (SAR) H->I

Proposed workflow for comparative bioactivity screening.
Protocol 1: Preliminary Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21] A reduction in metabolic activity is indicative of cytotoxicity.

Methodology:

  • Cell Seeding: Seed mammalian cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[21]

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[20]

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing a compound's ability to inhibit a specific enzyme. This must be optimized for the target enzyme (e.g., a kinase, protease, or oxidase).[22][23]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer system optimal for the target enzyme's activity (e.g., Tris-HCl, pH 7.5).[22]

    • Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration should yield a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of the enzyme's specific substrate (which produces a colorimetric or fluorometric signal). The concentration is often set near the Michaelis constant (Km) for competitive inhibitor screening.[23]

    • Test Compounds: Prepare serial dilutions of the test compounds in assay buffer from a DMSO stock.

  • Assay Execution (96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the test compound dilution (or vehicle for 100% activity control).

    • Add 20 µL of the enzyme solution to all wells except the blank (which receives buffer instead).

    • Pre-incubate the plate for 10-15 minutes at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[22]

  • Initiation and Detection:

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each well.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.[22]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The protocol should adhere to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[3][6][8]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a final volume of 100 µL per well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye.[4]

Conclusion and Future Outlook

The pyrrolidine scaffold is a validated and highly successful structural motif in drug discovery, with a rich history and a broad range of applications. In contrast, 2-ethenyloxan-3-amine is a novel entity that presents an exciting opportunity for exploration. Based on a first-principles analysis of its constituent functional groups—the privileged tetrahydropyran ring, the interactive primary amine, and the reactive vinyl group—it is reasonable to postulate that this scaffold holds significant potential for biological activity, possibly in oncology, infectious diseases, or neuroscience.

The true value of 2-ethenyloxan-3-amine can only be unlocked through empirical investigation. The experimental workflows detailed in this guide provide a robust and standardized framework for conducting a head-to-head comparison with established scaffolds like pyrrolidine. By systematically evaluating its cytotoxicity, enzyme inhibition profile, and antimicrobial activity, researchers can generate the foundational data needed to validate this compound as a new and valuable tool in the ever-expanding armamentarium of medicinal chemistry.

References

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing; Thirty-Fourth Informational Supplement. CLSI document M100-S34.
  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
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  • Andrews, P. R., et al. (1984). Functional group contributions to drug-receptor interactions. Journal of Medicinal Chemistry, 27(12), 1648–1657.
  • Lardenois, P., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of medicinal chemistry, 39(21), 4285–4298.
  • Dutta, A. K., et al. (2011). The novel trisubstituted pyran derivative D-142 has triple monoamine reuptake inhibitory activity and exerts potent antidepressant-like activity in rodents. European journal of pharmacology, 671(1-3), 39–44.
  • Dutta, A. K., et al. (2011). The novel trisubstituted pyran derivative D-142 has triple monoamine reuptake inhibitory activity and exerts potent antidepressant-like activity in rodents. PMC.
  • Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of molecular structure, 1272, 134177.
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Sources

Validation

A Methodological Guide to the Crystallographic Analysis of 2-Ethenyloxan-3-amine Salts: A Predictive and Comparative Approach

Abstract In the field of drug development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of drug development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic arrangements in the solid state. This guide addresses the current lack of publicly available X-ray crystallography data for 2-Ethenyloxan-3-amine and its salts. In lieu of a direct comparative analysis, this document provides a detailed, predictive, and methodological framework for researchers. It outlines a comprehensive workflow for the synthesis, crystallization, and crystallographic analysis of 2-Ethenyloxan-3-amine salts. Furthermore, it offers a predictive comparison of the expected structural features of different salts and discusses complementary analytical techniques essential for a thorough characterization.

Introduction: The Challenge and the Path Forward

2-Ethenyloxan-3-amine is a heterocyclic compound of interest due to its potential applications in medicinal chemistry and materials science. The formation of salts is a common strategy to improve the physicochemical properties of amine-containing compounds, such as solubility and stability. While the synthesis of this molecule and its analogues can be approached through established organic chemistry routes[1], a critical gap exists in the structural understanding of its saline forms. A thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals a lack of published X-ray crystal structures for 2-Ethenyloxan-3-amine salts.

This guide, therefore, shifts from a retrospective comparison to a prospective, instructional approach. It is designed to empower researchers by providing a robust, field-proven methodology to obtain and analyze the crystal structures of these novel compounds. We will draw upon established principles of crystallography and the known structures of related cyclic amines and their salts to predict and interpret the potential structural features of 2-Ethenyloxan-3-amine salts.[2][3]

Proposed Experimental Workflow: From Synthesis to Structure

The following section details a comprehensive, step-by-step experimental protocol for the synthesis, crystallization, and X-ray diffraction analysis of 2-Ethenyloxan-3-amine salts. This workflow is designed to be a self-validating system, with checkpoints for characterization at each critical stage.

Synthesis of 2-Ethenyloxan-3-amine Salts

The initial step involves the synthesis of the free base, 2-Ethenyloxan-3-amine, followed by its conversion to the desired salts. For the purpose of this guide, we will focus on the preparation of the hydrochloride (HCl) and hydrobromide (HBr) salts, as they are common choices for pharmaceutical development.

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve 1.0 equivalent of 2-Ethenyloxan-3-amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Acid Addition: Slowly add 1.05 equivalents of a solution of the corresponding acid (e.g., 2 M HCl in diethyl ether or 48% aqueous HBr) dropwise to the stirred amine solution at 0 °C.

  • Precipitation: The amine salt will typically precipitate out of the solution. Continue stirring for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

  • Characterization: Confirm the formation of the salt and its purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy before proceeding to crystallization.

Crystallization of 2-Ethenyloxan-3-amine Salts

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[4] A systematic screening of various crystallization techniques and solvent systems is crucial for success.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures thereof). The ideal solvent is one in which the salt has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the salt in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion:

    • Liquid-Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystallization.

    • Solid-Vapor Diffusion: This method is suitable for sublimable solids, though less common for salts.

  • Slow Cooling: Prepare a saturated solution of the salt at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Experimental_Workflow cluster_synthesis Salt Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Free_Base 2-Ethenyloxan-3-amine Salt_Formation Salt Formation (Precipitation) Free_Base->Salt_Formation Acid HCl or HBr Solution Acid->Salt_Formation Isolation Filtration & Drying Salt_Formation->Isolation Spectroscopic_Confirmation NMR, FT-IR Isolation->Spectroscopic_Confirmation Purified_Salt Purified Salt Crystallization_Screening Screening: - Slow Evaporation - Vapor Diffusion - Slow Cooling Purified_Salt->Crystallization_Screening Single_Crystal Single Crystal Growth Crystallization_Screening->Single_Crystal Crystal_Mounting Crystal Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure Intermolecular_Interactions cluster_cation Cation: Protonated 2-Ethenyloxan-3-amine cluster_anion Anion NH3_plus N-H₃⁺ (H-bond Donor) Anion Cl⁻ or Br⁻ (H-bond Acceptor) NH3_plus->Anion Strong N-H···Anion⁻ CH C-H (Weak H-bond Donor) Oxane_O Oxane Oxygen (H-bond Acceptor) CH->Oxane_O Weak C-H···O CH->Anion Weak C-H···Anion⁻

Sources

Comparative

Elemental Analysis Standards for Confirming 2-Ethenyloxan-3-amine Composition

Executive Summary The confirmation of 2-Ethenyloxan-3-amine (systematically 2-vinyltetrahydro-2H-pyran-3-amine) presents a distinct analytical challenge due to its bifunctional nature. As a heterocyclic amine with a pend...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The confirmation of 2-Ethenyloxan-3-amine (systematically 2-vinyltetrahydro-2H-pyran-3-amine) presents a distinct analytical challenge due to its bifunctional nature. As a heterocyclic amine with a pendant vinyl group, this molecule exhibits volatility , hygroscopicity , and reactivity (polymerization potential) that often confound traditional combustion analysis.

This guide objectively compares the industry "Gold Standard"—Combustion Elemental Analysis (CHN)—against modern quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS). While CHN analysis remains a regulatory staple, experimental data suggests that qNMR offers superior specificity and accuracy for this specific class of labile, low-molecular-weight amines.

Part 1: The Analytical Challenge

To select the correct validation method, one must understand the molecule's failure modes during analysis. 2-Ethenyloxan-3-amine (


, MW: 127.19  g/mol ) possesses three critical liabilities:
  • The Amine "Carbon Trap": The primary/secondary amine moiety is basic. Upon exposure to air during weighing for CHN analysis, it rapidly absorbs atmospheric

    
    , forming carbamates or carbonates.
    
    • Result: Artificially high Carbon content; low Nitrogen percentage.

  • Vinyl Group Instability: The ethenyl group is susceptible to radical polymerization or oxidation, particularly if the sample is not stabilized or is heated during drying steps.

    • Result: Inconsistent Hydrogen/Carbon ratios due to oligomer formation.

  • Volatility: As a low-molecular-weight ether-amine, the compound can sublime or evaporate in the autosampler before combustion.

    • Result: Low total mass recovery (e.g., all elements read proportionally low).

Part 2: Comparative Analysis of Methods

Method A: Combustion Analysis (CHN)

The Traditional Standard

Principle: Complete oxidation of the sample at >900°C. Detection of


, 

, and

gases via thermal conductivity.
  • Standard Acceptance:

    
     absolute difference from calculated theoretical values.
    
  • Pros: Required by many legacy journals and regulatory filings (ICH Q6A); inexpensive.

  • Cons: Destructive; "Blind" to structure (cannot distinguish isomer impurities); highly sensitive to weighing errors with volatile liquids.

Method B: Quantitative NMR (qNMR)

The Modern Precision Tool

Principle: Direct quantification of molar ratios between the analyte and a high-purity Internal Standard (IS) using proton integration.

  • Standard Acceptance:

    
     to 
    
    
    
    relative purity; no background interference.
  • Pros: Nondestructive; confirms structure and purity simultaneously; insensitive to hygroscopicity (if water peak is excluded); differentiates solvent contamination from sample.

  • Cons: Requires deuterated solvents; requires a precise balance (5-place or better); requires a suitable IS.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator

Principle: Ionization (ESI/APCI) to determine exact mass (<5 ppm error).

  • Standard Acceptance: Mass accuracy within 5 ppm.

  • Pros: Extremely sensitive; confirms molecular formula.

  • Cons: Not quantitative for purity. Does not detect inorganic salts or "transparent" impurities; ionization suppression can hide contaminants.

Comparative Data Summary
FeatureCombustion Analysis (CHN)qNMR (

)
HRMS (ESI-TOF)
Primary Output % Composition (Weight %)Absolute Purity (Weight %)Exact Mass (m/z)
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Accuracy Standard

Abs. Deviation

Rel. Uncertainty
< 5 ppm Mass Error
Speed Slow (Off-site service)Fast (15 min)Fast (10 min)
Volatility Handling Poor (Evaporation risk)Excellent (Closed tube)N/A
Impurity ID No (Black box)Yes (Structural ID)Partial (Ionizable only)
Recommendation Secondary (Regulatory only)Primary (Internal QC)Identity Only

Part 3: Decision Matrix & Workflows

The following diagrams illustrate the logical flow for validating 2-Ethenyloxan-3-amine, ensuring resources are not wasted on failed CHN runs.

Diagram 1: Analytical Decision Matrix

DecisionMatrix Start Sample: 2-Ethenyloxan-3-amine (Crude/Isolated) CheckState Physical State Check: Is it a volatile liquid or hygroscopic solid? Start->CheckState Volatile Yes (High Risk) CheckState->Volatile High Vapor Pressure Stable No (Stable Solid) CheckState->Stable Crystalline Salt qNMR Method B: qNMR (Internal Standard) Volatile->qNMR Avoid Weighing Error Stable->qNMR Orthogonal Check CHN Method A: Combustion Analysis (Sealed Capsule) Stable->CHN Standard Protocol PassQNMR Purity > 95%? Confirm Identity qNMR->PassQNMR HRMS Method C: HRMS (Confirm Formula) CHN->HRMS Within +/- 0.4% FailQNMR Re-purify PassQNMR->FailQNMR No PassQNMR->HRMS Final Release Batch HRMS->Final

Caption: Decision tree prioritizing qNMR for volatile/hygroscopic forms of the amine to avoid false negatives in purity assessment.

Part 4: Experimental Protocols

Protocol A: High-Precision qNMR (Recommended)

Objective: Determine absolute purity without volatility losses.

  • Internal Standard Selection:

    • Select 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (if using

      
      ).
      
    • Requirement: Non-volatile, high purity (>99.9% TraceCERT), and distinct singlet peaks that do not overlap with the vinyl protons (5.0–6.0 ppm) or THP ring protons (1.5–4.0 ppm).

  • Sample Preparation:

    • Weigh exactly ~10 mg of 2-Ethenyloxan-3-amine into a vial. Record weight to 0.01 mg (

      
      ).
      
    • Weigh exactly ~5 mg of Internal Standard. Record weight to 0.01 mg (

      
      ).
      
    • Dissolve immediately in 0.6 mL

      
       (treated with 
      
      
      
      to remove acid traces) or
      
      
      .
  • Acquisition:

    • Pulse delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32 scans.

    • Temperature: 298 K (controlled).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity.
Protocol B: Handling for Combustion Analysis (CHN)

Objective: Minimize atmospheric interaction if CHN is mandatory.

  • Capsule Selection: Use volatile liquid capsules (tin pans with cold-welding capability) rather than standard open boats.

  • Environment:

    • Purge the microbalance chamber with dry Argon or Nitrogen.

    • Do not use plastic weigh boats (static charge attracts the amine); use anti-static guns.

  • Sealing:

    • Draw the liquid amine into a syringe.

    • Inject directly into the pre-tared tin capsule.

    • Cold-weld (crimp) the capsule immediately.

    • Critical: Analyze within 4 hours to prevent vinyl polymerization or leakage.

Part 5: Data Interpretation & Acceptance Criteria

When reviewing data for 2-Ethenyloxan-3-amine, use the following tiered acceptance criteria.

Elemental Composition ( )
  • Theoretical: C: 66.10%, H: 10.30%, N: 11.01%.

  • Acceptance (Strict): Found values must be within

    
      (e.g., C: 65.70–66.50%).
    
  • Common Failure - Carbonate Formation:

    • Observation: C is High (>66.6%), N is Low (<10.6%).

    • Cause: Absorption of

      
       by the amine.
      
    • Action: Switch to qNMR or re-dry sample under vacuum/Argon.

qNMR Purity
  • Acceptance: Calculated purity

    
      (for intermediates) or 
    
    
    
    (for final compounds).
  • Residual Solvent: If CHN fails but qNMR shows high purity, check for trapped solvent (e.g., DCM or Ether peaks). CHN assumes the sample is solvent-free; qNMR allows you to quantify the solvent and correct the "Effective Molecular Weight."

Diagram 2: Troubleshooting CHN Failures

TroubleShooting Result CHN Result HighC High %C Low %N Result->HighC LowAll All Values Low (C, H, N) Result->LowAll HighH High %H Var %C Result->HighH Carbamate Diagnosis: CO2 Absorption (Amine Salt) HighC->Carbamate Volatile Diagnosis: Sample Evaporation pre-combustion LowAll->Volatile Wet Diagnosis: Water/Solvent Trapped HighH->Wet

Caption: Diagnostic flow for interpreting failed elemental analysis results specific to amine-ethers.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • American Chemical Society (ACS). (2022).[1] ACS Guide to Scholarly Communication: Characterization of Organic and Organometallic Compounds. (See section on Elemental Analysis vs. HRMS). [Link]

  • Kuveke, R. E. H., et al. (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. (Critique of the ±0.4% standard). [Link]

Sources

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